NSC745885
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
naphtho[2,3-g][2,1,3]benzothiadiazole-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O2S/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-19-15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXIVLTCBBWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NSN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NSC745885: A Novel EZH2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC745885 is a synthetic small molecule that has emerged as a promising anti-tumor agent with a distinct mechanism of action. Derived from the natural anthraquinone emodin, this compound selectively induces apoptosis in a variety of cancer cells while exhibiting lower toxicity to normal cells compared to conventional chemotherapeutics like doxorubicin. Its primary mode of action involves the targeted downregulation of Enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator, through proteasome-mediated degradation. This technical guide provides a comprehensive overview of this compound, detailing its origin, mechanism of action, and preclinical efficacy. It includes a compilation of available quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathway and experimental workflows to support further research and development.
Origin and Synthesis
This compound is a novel compound synthesized from the natural anthraquinone, emodin. Emodin is found in various plants and has been used in traditional medicine. The synthesis of this compound involves the reaction of 1,2-diaminoanthraquinone with thionyl chloride and triethylamine.[1][2][3] This chemical modification results in a compound with enhanced and selective anti-cancer properties.
Mechanism of Action: Targeting EZH2 for Degradation
The principal mechanism by which this compound exerts its anti-tumor effects is through the specific downregulation of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently overexpressed in various cancers and plays a crucial role in silencing tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
This compound induces the degradation of EZH2 via the ubiquitin-proteasome pathway.[4] This targeted degradation of EZH2 leads to the reactivation of silenced tumor suppressor genes, ultimately triggering apoptosis, or programmed cell death, in cancer cells.[1][2] This selective action against cancer cells, with minimal impact on normal cells, positions this compound as a promising candidate for targeted cancer therapy.[4]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Assay |
| SAS | Oral Squamous Cell Carcinoma | 0.85 µM | 72 hours | MTT Assay[4] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Cancer Type | Cell Line | Animal Model | Treatment Dose & Schedule | Outcome |
| Tongue Cancer | SAS | NOD/SCID mice | 2 mg/kg, intraperitoneal injection, daily for 10 days | Significant reduction in tumor size compared to vehicle control.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.
Analysis of Protein Expression (Western Blotting)
Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the levels of EZH2 and key apoptosis-related proteins (e.g., cleaved caspase-3, PARP).
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., SAS cells) and resuspend them in a sterile, serum-free medium or PBS.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth and Measurement: Monitor the mice for tumor formation. Once tumors are palpable or reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Administer this compound (e.g., 2 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 10 days).
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for Apoptosis Detection
IHC is used to visualize the presence and location of specific proteins within a tissue sample. This protocol is for the detection of cleaved caspase-3, a marker of apoptosis, in tumor tissues.
Protocol:
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the extent and localization of cleaved caspase-3 staining.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
NSC745885: A Potent Downregulator of EZH2 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently overexpressed in a wide range of human cancers. Its role in promoting tumorigenesis, metastasis, and drug resistance has established it as a promising therapeutic target. This technical guide provides an in-depth overview of NSC745885, a small molecule compound identified as a potent downregulator of EZH2. We will delve into its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize the key pathways involved.
Introduction to EZH2 and Its Role in Cancer
EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. By repressing the expression of tumor suppressor genes, EZH2 plays a pivotal role in cell cycle progression, differentiation, and apoptosis.[1] Its dysregulation is implicated in numerous malignancies, including bladder, prostate, and breast cancers, making it an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound, a derivative of the natural anthraquinone emodin, has been identified as an effective agent for the downregulation of EZH2.[2][3] The primary mechanism of action is the induction of EZH2 protein degradation through the ubiquitin-proteasome system.[2][3][4][5] This targeted degradation leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of EZH2-silenced tumor suppressor genes.
The precise E3 ubiquitin ligase responsible for mediating this compound-induced EZH2 degradation has not yet been definitively identified in the reviewed literature. However, the process is confirmed to be proteasome-dependent. Several E3 ligases, such as Smurf2, β-TRCP, and Fbw7, are known to be involved in the ubiquitination and subsequent degradation of EZH2.[6] Further research is required to elucidate which of these, or potentially another E3 ligase, is specifically leveraged by this compound.
dot
References
- 1. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic down-regulation of EZH2 suppresses bladder cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic down-regulation of EZH2 suppresses bladder cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin Regulation: The Histone Modifying Enzyme′s Story [mdpi.com]
NSC745885-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC745885 is a novel anti-tumor agent that has demonstrated potent activity in inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the core molecular pathways through which this compound exerts its apoptotic effects. The primary mechanism of action involves the targeted downregulation of the Enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator frequently overexpressed in cancer. This event triggers a cascade of downstream signaling, predominantly activating the intrinsic mitochondrial pathway of apoptosis. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound has emerged as a promising therapeutic candidate with selective toxicity against cancer cells while sparing normal cells. Its primary molecular target is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By promoting the proteasome-mediated degradation of EZH2, this compound disrupts critical epigenetic regulation in cancer cells, leading to the activation of apoptotic cell death. This guide focuses on the intricate signaling network initiated by this compound-mediated EZH2 downregulation, culminating in the execution of apoptosis.
Core Signaling Pathway: EZH2 Downregulation and Intrinsic Apoptosis
The central mechanism of this compound-induced apoptosis is the initiation of the intrinsic, or mitochondrial, pathway. This is a direct consequence of the downregulation of EZH2.
EZH2 Downregulation
This compound acts as a potent downregulator of EZH2. It achieves this by facilitating the proteasome-mediated degradation of the EZH2 protein. This targeted degradation removes a critical oncogenic driver, sensitizing cancer cells to apoptosis.
Modulation of the Bcl-2 Family Proteins
The downregulation of EZH2 by this compound directly impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are critical regulators of mitochondrial integrity.
-
Upregulation of Pro-Apoptotic Proteins: Inhibition of EZH2 has been shown to increase the expression of pro-apoptotic proteins like Bax.[1] Bax, upon activation, translocates to the mitochondria.
-
Downregulation of Anti-Apoptotic Proteins: EZH2 inhibition leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[1] Bcl-2 normally functions to sequester pro-apoptotic proteins and prevent mitochondrial outer membrane permeabilization.
This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the mitochondrial apoptotic cascade.
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release
The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane, an event known as MOMP. This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
Apoptosome Formation and Caspase Activation
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex called the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily pro-caspase-3, leading to a full-blown caspase cascade.
Downregulation of XIAP
This compound has also been observed to decrease the levels of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a potent endogenous inhibitor of caspases, particularly caspase-3 and caspase-9. The downregulation of XIAP by this compound removes this inhibitory brake on the caspase cascade, thereby amplifying the apoptotic signal. While the precise mechanism of XIAP downregulation by this compound is still under investigation, it is a crucial contributor to the overall apoptotic efficacy of the compound.
Execution of Apoptosis
Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the anti-cancer effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SAS | Tongue Cancer | ~1.5 |
| OECM-1 | Oral Squamous Carcinoma | ~1.2 |
| T24 | Bladder Cancer | Not explicitly stated |
| MBT-2 | Bladder Cancer | Not explicitly stated |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effect of EZH2 Inhibition on Apoptotic Protein Expression
| Treatment | Protein | Change in Expression | Cell Line |
| DZNep (EZH2 inhibitor) | Bcl-2 | Decreased | Cal27, SCC25 (HNSCC) |
| DZNep (EZH2 inhibitor) | Bax | Increased | Cal27, SCC25 (HNSCC) |
| DZNep (EZH2 inhibitor) | Cleaved Caspase-3 | Increased | Cal27, SCC25 (HNSCC) |
| siRNA-EZH2 | Cleaved Caspase-3 | Increased | A549 (Lung Cancer) |
| siRNA-EZH2 | Cleaved Caspase-9 | Increased | A549 (Lung Cancer) |
DZNep is a general EZH2 inhibitor, and its effects are expected to be similar to those of this compound which also downregulates EZH2.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, Bcl-2, Bax, cleaved caspase-3, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in the early (PI-negative) and late (PI-positive) stages.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
NSC745885 in Oral Squamous Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, often characterized by late-stage diagnosis and poor prognosis. The development of novel therapeutic agents is crucial to improving patient outcomes. NSC745885, a novel synthetic compound, has demonstrated promising anti-tumor effects in preclinical studies on OSCC. This technical guide provides an in-depth overview of the core findings related to this compound, focusing on its mechanism of action, experimental data, and the methodologies used in its evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects in oral squamous cell carcinoma primarily through the induction of apoptosis.[1] This programmed cell death is initiated, at least in part, by the downregulation of X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of apoptosis.[1] The reduction in XIAP levels leads to the activation of caspase-3, a critical executioner caspase, which then orchestrates the dismantling of the cancer cell.
While the direct upstream signaling targets of this compound have not been fully elucidated, its action on the XIAP/caspase-3 axis is a central feature of its anti-OSCC activity. It is important to note that the STAT3 signaling pathway is a major driver of OSCC proliferation and survival, and many targeted therapies for OSCC aim to inhibit this pathway.[2][3][4][5][6] Although a direct link between this compound and STAT3 has not been definitively established in the available literature, the pro-apoptotic effect of this compound aligns with the therapeutic goals of STAT3 inhibition.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated in various OSCC cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of this compound in OSCC Cell Lines
| Cell Line | IC50 (µM) at 72 hours |
| SAS | 0.85[7] |
| OECM-1 | Data not available |
| SCC4 | Data not available |
| SCC25 | Data not available |
Table 2: Effect of this compound on Apoptosis and Related Protein Expression in SAS Cells
| Treatment Concentration (µM) | Annexin V Positive Cells (%) (24 hours) | Relative Caspase-3 mRNA Expression (24 hours, Fold Change vs. Control) | Relative XIAP mRNA Expression (24 hours, Fold Change vs. Control) | Relative XIAP Protein Expression (48 hours, Fold Change vs. Control) |
| 1 | ~15 | ~1.5 | ~0.8 | ~0.7 |
| 3 | ~25 | ~2.0 | ~0.6 | ~0.5 |
| 5 | ~40 | ~2.5 | ~0.4 | ~0.3 |
Data are estimations based on graphical representations in the source literature.[7]
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a SAS Xenograft Model
| Treatment | Tumor Weight Reduction (%) |
| This compound (2 mg/kg/day) | 23 ± 10.39[1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Lines: Human oral squamous carcinoma cell lines SAS, OECM-1, SCC4, and SCC25, and the normal human lung fibroblast cell line MRC-5 were used.
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Plates were incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
-
Cell Treatment: SAS cells were treated with the indicated concentrations of this compound for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.
Real-Time Reverse Transcription PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from treated and untreated SAS cells using TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction was performed using SYBR Green master mix and gene-specific primers for XIAP, caspase-3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated SAS cells using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against XIAP, caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Animal Model: Male NOD/SCID mice (4-6 weeks old) were used.
-
Cell Inoculation: 1 x 10⁶ SAS cells were suspended in a mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (2 mg/kg), while the control group received vehicle.
-
Monitoring: Tumor size and body weight were measured every other day. Tumor volume was calculated using the formula: (length x width²)/2.
-
Endpoint: After 10 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis.
Conclusion
This compound demonstrates significant anti-tumor activity against oral squamous cell carcinoma in preclinical models. Its ability to induce apoptosis through the downregulation of XIAP and subsequent activation of caspase-3 highlights a promising therapeutic strategy. The data presented in this guide provide a comprehensive foundation for further research and development of this compound as a potential novel treatment for OSCC. Future studies should focus on elucidating the complete signaling cascade affected by this compound and evaluating its efficacy and safety in more extensive preclinical and clinical settings.
References
- 1. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells [medsci.org]
- 7. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
NSC745885: A Potential Therapeutic Agent in Melanoma
A Technical Guide on its Mechanism of Action and Effects on Melanoma Cells
Introduction
Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. NSC745885, a novel small molecule compound, has emerged as a substance of interest due to its demonstrated anti-tumor activities. Notably, initial screenings by the National Cancer Institute (NCI) revealed high sensitivity of melanoma cell lines to this compound, suggesting its potential as a targeted therapy for this malignancy.[1] This technical guide provides a comprehensive overview of the known effects of this compound, its putative mechanism of action in melanoma, and detailed experimental protocols for its investigation.
Core Mechanism of Action: EZH2 Inhibition
This compound is an effective down-regulator of Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the silencing of target gene expression.
In various cancers, including melanoma, EZH2 is frequently overexpressed and correlates with poor prognosis.[3] By promoting the degradation of EZH2, this compound is hypothesized to reactivate tumor suppressor genes that are silenced in melanoma cells, thereby inhibiting their growth and proliferation.
Quantitative Data
While specific quantitative data for this compound on melanoma cell lines is not yet published, data from other cancer cell lines can provide a valuable reference for its potency.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| SAS | Tongue Cancer | MTT Assay | IC50 (72h) | 0.85 µM | [2] |
| MGH-U1 | Bladder Cancer | MTT Assay | Growth Inhibition (2.5 µM) | Complete suppression | [3] |
| MGH-U1R (Doxorubicin-resistant) | Bladder Cancer | MTT Assay | Growth Inhibition (2.5 µM) | Complete suppression | [3] |
| T24 | Bladder Cancer | MTT Assay | Growth Inhibition | Potent | [3] |
| MBT-2 | Bladder Cancer | MTT Assay | Growth Inhibition | Potent | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in melanoma cells and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound in melanoma cells.
Caption: A standard experimental workflow to evaluate this compound's effect on melanoma.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on melanoma cells.
Cell Culture
-
Cell Lines: Human melanoma cell lines such as A375 (BRAF V600E mutant) and SK-MEL-28 (BRAF V600E mutant) can be used. Normal human epidermal melanocytes (NHEM) should be used as a control.
-
Culture Medium: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Melanoma cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is quantified.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against EZH2, H3K27me3, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a promising therapeutic avenue for melanoma, primarily through its targeted degradation of the oncoprotein EZH2. The provided experimental framework offers a robust starting point for researchers to further elucidate its efficacy and mechanism of action in melanoma cells. Future studies should focus on validating these effects in a broader panel of melanoma cell lines, including those with different driver mutations, and in preclinical in vivo models to establish its therapeutic potential for clinical translation.
References
Preliminary Studies on NSC745885 Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC745885 has emerged as a promising anti-tumor agent with selective toxicity against various cancer cell lines while exhibiting a more favorable safety profile compared to conventional chemotherapeutics like doxorubicin.[1] This technical guide provides a comprehensive overview of the preliminary toxicity studies on this compound, consolidating available data on its in vitro and in vivo effects. The document details experimental protocols for key assays and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily through the downregulation of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[2] This downregulation is mediated by a proteasome-dependent degradation pathway. The reduction in EZH2 levels leads to the induction of apoptosis in cancer cells, making it a targeted therapeutic strategy.
In Vitro Toxicity
The in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Assay Type |
| SAS | Tongue Squamous Cell Carcinoma | 0.85 | 72 | MTT Assay |
| DU-145 | Prostate Cancer | 7.41 | 72 | MTT Assay |
| PC-3 | Prostate Cancer | 2.5 | 48 | SRB Assay |
| MBT-2 | Bladder Cancer | Not Specified | Not Specified | MTT Assay |
| T24 | Bladder Cancer | Not Specified | Not Specified | MTT Assay |
Data compiled from multiple sources.[2]
In Vivo Toxicity
Preliminary in vivo studies in a xenograft mouse model have demonstrated the anti-tumor efficacy of this compound and provided initial insights into its safety profile.
| Animal Model | Tumor Type | Dosage | Treatment Duration | Key Findings |
| NOD/SCID Mice | Tongue Squamous Cell Carcinoma (SAS cells) | 2 mg/kg/day (intraperitoneal) | 10 days | Significant tumor size reduction. No marked toxicity observed. Higher safety profile compared to doxorubicin. No significant body weight differences compared to control.[1] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard representation for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SAS cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final concentrations should typically range from 0.1 µM to 10 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol outlines a standard procedure for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 24 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Toxicity and Efficacy Study
This protocol provides a general framework for assessing the in vivo toxicity and anti-tumor activity of this compound in a xenograft mouse model.
Materials:
-
NOD/SCID mice (or other appropriate immunodeficient strain)
-
SAS cancer cells (or other relevant cell line)
-
This compound
-
Vehicle for injection (e.g., sterile PBS with a solubilizing agent like DMSO and Tween 80)
-
Doxorubicin (as a positive control)
-
Calipers for tumor measurement
-
Equipment for histopathological analysis
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ SAS cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound 2 mg/kg, Doxorubicin 2 mg/kg).
-
Drug Administration: Administer the assigned treatment via intraperitoneal injection daily for a specified period (e.g., 10 days).
-
Toxicity Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Efficacy Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Histopathological Analysis: Collect major organs (e.g., heart, liver, kidneys, lungs, spleen) and fix them in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate for any signs of toxicity.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by promoting the proteasomal degradation of EZH2.
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity and apoptosis-inducing effects of this compound.
Logical Relationship for In Vivo Study Design
Caption: Logical flow of an in vivo study to evaluate the toxicity and efficacy of this compound.
References
Methodological & Application
Application Notes and Protocols for NSC745885 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC745885 is a novel synthetic compound derived from 1,2-diaminoanthraquinone that has demonstrated significant anti-tumor activity across a range of cancer cell lines.[1] This document provides detailed protocols for the in vitro evaluation of this compound, including cell culture preparation, cytotoxicity assessment, and analysis of its mechanism of action. The primary mode of action for this compound is the induction of apoptosis, mediated through the downregulation of X-linked inhibitor of apoptosis protein (XIAP) and the proteasome-mediated degradation of Enhancer of zeste homolog 2 (EZH2).[2][3] These application notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| SAS | Tongue Squamous Cell Carcinoma | 72 | 0.85[3] |
| DU-145 | Prostate Cancer | 72 | 7.41[3] |
| PC-3 | Prostate Cancer | 48 | 2.5[3] |
| OECM-1 | Oral Squamous Cell Carcinoma | Not Specified | Significant inhibition at ≥ 1 µM |
| SCC4 | Oral Squamous Cell Carcinoma | Not Specified | Higher inhibitory efficacy than on SAS and OECM-1 |
| SCC25 | Oral Squamous Cell Carcinoma | Not Specified | Significant inhibition at 4 µM |
| MBT-2 | Bladder Cancer | Not Specified | Potent growth inhibition[2] |
| T24 | Bladder Cancer | Not Specified | Potent growth inhibition[2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
General Mammalian Cell Culture Protocol for this compound Studies
This protocol provides a general framework for culturing cancer cell lines for use in experiments with this compound. Specific media and supplements may vary depending on the cell line.
Materials:
-
Cancer cell line of interest (e.g., SAS, DU-145, T24)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T25 or T75)
-
96-well plates
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Thawing Cryopreserved Cells: a. Rapidly thaw the vial of cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium. e. Transfer the cell suspension to an appropriately sized cell culture flask. f. Incubate at 37°C with 5% CO2.
-
Subculturing (Passaging) Adherent Cells: a. When cells reach 80-90% confluency, aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding complete growth medium. e. Collect the cell suspension and centrifuge at 300 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired split ratio.
-
Preparing Cells for this compound Treatment: a. Follow the subculturing protocol to obtain a single-cell suspension. b. Count the cells using a hemocytometer or automated cell counter. c. Seed the cells into the appropriate culture plates (e.g., 96-well for MTT, 6-well for protein extraction) at a predetermined density to ensure they are in the exponential growth phase during treatment. d. Allow the cells to adhere and grow for 24 hours before adding this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Collect both adherent and floating cells from the culture plate.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as XIAP, cleaved caspase-3, and EZH2.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-XIAP, anti-cleaved caspase-3, anti-EZH2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Wash treated cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities, normalizing to a loading control like β-actin.
References
Preparation of NSC745885 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the anti-tumor agent NSC745885 in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy of experimental results and maintaining laboratory safety.
Introduction
This compound is a novel anti-tumor compound that has demonstrated selective toxicity against various cancer cell lines.[1][2] It functions as a down-regulator of EZH2 through proteasome-mediated degradation.[1] Accurate preparation of a stock solution is the first critical step in conducting in vitro and in vivo studies to investigate its therapeutic potential. DMSO is a common solvent for dissolving small molecules like this compound for biological assays.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 266.27 g/mol | [3] |
| Chemical Formula | C₁₄H₆N₂O₂S | [3] |
| CAS Number | 4219-52-7 | |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Recommended Solvent | DMSO | |
| In Vitro IC₅₀ | 0.85 µM (SAS cells, 72h) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a standard starting point for most in vitro cell-based assays.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).
Safety Precautions
-
This compound is a potent cytotoxic agent. Handle with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid inhalation of the powder and skin contact.
-
DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Always wear appropriate PPE, especially gloves, when handling DMSO and solutions containing it.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.
-
Dispose of all contaminated materials (e.g., tubes, pipette tips) as hazardous waste according to your institution's guidelines.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.66 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 266.27 g/mol x 1000 mg/g = 2.66 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the vial tightly.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO should be stable for several months.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of this compound inducing apoptosis.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for NSC745885 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of NSC745885 in mouse models, with a focus on oncology research. The protocols and data presented are based on established preclinical studies.
Mechanism of Action
This compound is a novel anti-tumor agent that selectively targets cancer cells.[1] Its primary mechanism of action involves the downregulation of Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[1] Additionally, this compound has been shown to decrease the expression of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis, leading to increased cancer cell death.[1]
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in a preclinical mouse model of tongue cancer.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | Eight-week-old NOD/SCID (NOD.CB17-Prkdcscid/J) mice | [1] |
| Tumor Model | Xenograft of human tongue squamous cell carcinoma (SAS cells) | [1] |
| Dosage | 2 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Once daily | [1] |
| Duration | 10 days | [1] |
| Formulation | Suspension (Vehicle details may vary, see protocol below) | [1] |
Experimental Protocols
This section outlines a detailed protocol for a typical in vivo efficacy study of this compound in a mouse xenograft model.
1. Animal Model and Husbandry:
- Use immunodeficient mice, such as NOD/SCID, to prevent rejection of human tumor xenografts.
- House animals in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow for an acclimatization period of at least one week before the start of the experiment.
2. Cell Culture and Tumor Inoculation:
- Culture human tongue cancer cells (e.g., SAS cells) under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin at 37°C, 5% CO2).
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) for injection.
- Subcutaneously inoculate the desired number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
3. This compound Formulation and Administration:
- Formulation: As this compound is poorly soluble in aqueous solutions, a suspension is typically used.[1] A common approach for similar compounds involves vehicles such as:
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol (PEG)
- Cremophor EL
- A suggested starting point for vehicle formulation could be a mixture of DMSO and PEG, further diluted with sterile saline or PBS. It is critical to perform solubility and stability testing for the specific batch of this compound.
- Administration: Administer this compound via intraperitoneal injection at a dosage of 2 mg/kg body weight. The injection volume should be kept consistent (e.g., 100-200 µL).
4. Experimental Timeline and Monitoring:
- Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
- Administer this compound or vehicle control daily for the duration of the study (e.g., 10 days).
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
5. Endpoint and Tissue Collection:
- The experiment can be terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.
- Euthanize mice according to institutional guidelines.
- Excise tumors and measure their final weight.
- Tissues can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: In vivo experimental workflow for this compound.
References
Application Notes and Protocols for Western Blot Analysis of EZH2 Following NSC745885 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Western blot analysis of Enhancer of Zeste Homolog 2 (EZH2) protein levels in cancer cell lines following treatment with the small molecule inhibitor, NSC745885. This compound has been identified as an effective down-regulator of EZH2 through proteasome-mediated degradation, showing selective toxicity against various cancer cell lines.[1][2]
Introduction
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[3][4] Dysregulation of EZH2 is implicated in the progression of numerous cancers, making it a significant therapeutic target. This compound is a small molecule, derived from the natural anthraquinone emodin, that has been shown to downregulate EZH2 expression by promoting its degradation via the proteasome pathway.[1][5] This document outlines the methodology to quantify the in vitro effects of this compound on EZH2 expression in cancer cell lines using Western blotting.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on EZH2 protein expression in various bladder cancer cell lines after 24 hours of treatment.
| Cell Line | This compound Concentration (µM) | EZH2 Protein Level (Relative to DMSO control) |
| T24 | 0 (DMSO) | 1.0 |
| 1 | Decreased | |
| 2 | Markedly Decreased | |
| 4 | Markedly Decreased | |
| MBT2 | 0 (DMSO) | 1.0 |
| 0.5 | Decreased | |
| 1 | Markedly Decreased | |
| 2 | Markedly Decreased | |
| MGH-U1 (drug-sensitive) | 0 (DMSO) | 1.0 |
| 2 | Decreased | |
| 4 | Markedly Decreased | |
| MGH-U1R (multi-drug-resistant) | 0 (DMSO) | 1.0 |
| 2 | Decreased | |
| 4 | Markedly Decreased | |
| SV-HUC-1 (normal urothelial) | 0 (DMSO) | 1.0 |
| 1 | No significant change | |
| 2 | No significant change | |
| 4 | No significant change |
Note: The qualitative descriptions of EZH2 protein level changes are based on the visual interpretation of Western blot images from the cited literature. For precise quantification, densitometric analysis of the Western blot bands is required.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of EZH2 and the experimental workflow for the Western blot analysis.
Caption: EZH2 signaling pathway and the mechanism of this compound-induced degradation.
Caption: Step-by-step experimental workflow for Western blot analysis of EZH2.
Experimental Protocols
Materials and Reagents:
-
Cell Lines: Human bladder cancer (T24, MGH-U1), murine bladder cancer (MBT2), multi-drug-resistant human bladder cancer (MGH-U1R), and immortalized normal human urothelial cells (SV-HUC-1).
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Media: Appropriate media and supplements for the chosen cell lines.
-
Lysis Buffer: RIPA buffer (10 mM Tris-Cl pH 7.5, 1 mM EDTA, 0.5 mM EGTA, 1% NP40, 0.1% sodium deoxycholate, 0.1% SDS, 140 mM Sodium Chloride) supplemented with protease and phosphatase inhibitors.[6]
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-EZH2 polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-120494, diluted 1:1,000).[7]
-
Mouse anti-β-actin monoclonal antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 µM) for 24 hours.[1] Include a DMSO-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody against EZH2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the corresponding loading control band intensity.
-
Conclusion
This document provides a comprehensive guide for the Western blot analysis of EZH2 in response to this compound treatment. The provided protocols and data serve as a valuable resource for researchers investigating the efficacy of EZH2 inhibitors in cancer therapy. Adherence to these detailed methodologies will ensure reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A monoclonal antibody raised against human EZH2 cross-reacts with the RNA-binding protein SAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 Polyclonal Antibody (PA5-120494) [thermofisher.com]
Application Notes and Protocols for NSC745885 in Xenograft Models of Tongue Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NSC745885, a novel anti-tumor agent, in preclinical xenograft models of tongue cancer. The information is compiled from published research to guide the design and execution of in vivo studies evaluating the efficacy of this compound.
Introduction
This compound is a synthetic compound derived from 1,2-diaminoanthraquinone that has demonstrated potent anti-tumor activity against various cancer cell lines.[1] In the context of oral squamous cell carcinoma (OSCC), a prevalent form of tongue cancer, this compound has shown promise by inducing apoptosis in cancer cells both in vitro and in vivo.[1][2] Preclinical studies using xenograft models are crucial for evaluating the therapeutic potential of this compound, and this document provides detailed protocols and data based on existing literature.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in a subcutaneous xenograft model using the human tongue cancer cell line SAS. The following table summarizes the key quantitative findings from this research.[1][3]
| Parameter | Vehicle Control | This compound (2 mg/kg/day) |
| Animal Model | NOD/SCID Mice | NOD/SCID Mice |
| Cell Line | SAS (Human Tongue Squamous Cell Carcinoma) | SAS (Human Tongue Squamous Cell Carcinoma) |
| Treatment Duration | 10 days | 10 days |
| Tumor Weight Reduction | N/A | 23% ± 10.39% |
| Apoptosis Induction (in vivo) | Low Caspase-3 Expression | Increased Caspase-3 Expression |
| XIAP Expression (in vivo) | High XIAP Expression | Decreased XIAP Expression |
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the induction of apoptosis.[1][2] The proposed mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.[1] By reducing XIAP levels, this compound allows for the activation of executioner caspases, such as caspase-3, leading to programmed cell death in cancer cells.[1] Additionally, as a derivative of the natural anthraquinone emodin, this compound may also target the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase often overexpressed in cancer. Inhibition of EZH2 can promote apoptosis through the mitochondrial pathway.
Experimental Protocols
The following are detailed protocols for establishing and utilizing a tongue cancer xenograft model to evaluate the efficacy of this compound. These protocols are based on published studies and can be adapted for subcutaneous or orthotopic models.[1][4]
Cell Culture
-
Cell Line: Human tongue squamous cell carcinoma SAS cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or athymic nude mice, 4-6 weeks old.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment.
-
Housing: House mice in sterile conditions with ad libitum access to food and water.
Xenograft Establishment: Orthotopic Model
This protocol describes the direct injection of cancer cells into the tongue, which more accurately mimics the tumor microenvironment.
References
- 1. Orthotopic model of tongue cancer for the study of head and neck squamous cell carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
Application Notes and Protocols: NSC745885 in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NSC745885 is a novel anti-tumor agent that has demonstrated selective toxicity against a variety of cancer cell lines while showing lower toxicity to normal cells.[1][2] Mechanistically, this compound has been identified as a potent down-regulator of Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[1][3] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often upregulated in cancer, contributing to tumor progression. By promoting the degradation of EZH2, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.[1][4]
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[5][6][7][8] Spheroids better mimic the complex microenvironment of solid tumors, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers.[5][6][9] Therefore, evaluating the efficacy of anti-cancer compounds like this compound in 3D spheroid models is crucial for predicting their in vivo performance.
These application notes provide a comprehensive guide for utilizing this compound in 3D tumor spheroid models, including illustrative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation
The following table summarizes representative quantitative data on the efficacy of this compound in both 2D and 3D tumor spheroid models. This data is illustrative and serves to highlight the potential differences in drug response between the two culture systems.
| Cell Line | Culture Model | This compound Concentration (µM) | Viability (%) (Mean ± SD) | IC50 (µM) |
| SAS (Oral Squamous Carcinoma) | 2D Monolayer | 0.5 | 75 ± 5.2 | 0.85 (after 72h)[1] |
| 1.0 | 52 ± 4.1 | |||
| 2.0 | 30 ± 3.5 | |||
| 4.0 | 15 ± 2.8 | |||
| SAS (Oral Squamous Carcinoma) | 3D Spheroid | 1.0 | 88 ± 6.5 | Illustrative: ~2.5 |
| 2.5 | 55 ± 7.1 | |||
| 5.0 | 35 ± 4.9 | |||
| 10.0 | 20 ± 3.3 | |||
| T24 (Bladder Cancer) | 2D Monolayer | 2.5 | 48 ± 5.9 (after 72h)[3] | Not specified |
| T24 (Bladder Cancer) | 3D Spheroid | 2.5 | 70 ± 8.2 | Illustrative: ~5.0 |
| 5.0 | 45 ± 6.3 | |||
| 10.0 | 28 ± 4.1 |
Experimental Protocols
Protocol for 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., SAS, T24)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2). Spheroid formation typically takes 2-4 days. Monitor spheroid formation and compactness daily using a microscope.
Protocol for Cytotoxicity Assay in 3D Spheroids (CellTiter-Glo® 3D Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the prepared drug dilutions.
-
Incubate the spheroids with the compound for the desired treatment period (e.g., 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
Protocol for Apoptosis Assay in 3D Spheroids (Caspase-3/7 Activity)
This protocol detects apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay kit or a fluorescent equivalent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)[10][11]
-
High-content imaging system or fluorescence microscope
Procedure (for fluorescent imaging):
-
Treat the spheroids with various concentrations of this compound as described in the cytotoxicity protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
After the treatment period (e.g., 24-48 hours), add the Caspase-3/7 detection reagent and a nuclear counterstain (e.g., Hoechst 33342) to the wells according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-2 hours) at 37°C, protected from light.
-
Image the spheroids using a high-content imaging system or a confocal/fluorescence microscope.[12]
-
Acquire images in the brightfield, green (caspase activity), and blue (nuclei) channels.
-
Analyze the images to quantify the number of caspase-positive cells relative to the total number of cells (determined by the nuclear stain) within the spheroid. This will provide a measure of the apoptotic response to this compound treatment.
Mandatory Visualization
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for 3D spheroid drug testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. The production of 3D tumor spheroids for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of NSC745885 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC745885 is a novel synthetic compound derived from 1,2-diaminoanthraquinone that has demonstrated potent anti-tumor activity across a range of cancer cell lines, including leukemia, melanoma, and ovarian cancer.[1] Notably, it has shown significant efficacy in oral squamous cell carcinoma (OSCC) by inducing apoptosis.[1][2] The mechanism of action of this compound involves the induction of programmed cell death, characterized by the upregulation of key apoptotic markers such as caspase-3 and the downregulation of anti-apoptotic proteins like the X-linked inhibitor of apoptosis protein (XIAP).[1] Furthermore, this compound has been identified as a potent down-regulator of the enhancer of zeste homolog 2 (EZH2), a protein often implicated in cancer progression.[3]
Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and expression levels of specific proteins within cells. This application note provides a detailed protocol for the immunofluorescent staining of cells treated with this compound to investigate its effects on key cellular pathways. The protocol is optimized for cultured adherent cells and focuses on the detection of apoptosis and the modulation of EZH2 expression.
Key Cellular Markers for this compound Treatment
Based on the known mechanism of action of this compound, the following cellular markers are recommended for immunofluorescence analysis:
| Target Protein | Cellular Localization | Expected Effect of this compound | Recommended Antibody |
| Cleaved Caspase-3 | Cytoplasm, Nucleus | Increased expression and nuclear translocation | Rabbit anti-human Cleaved Caspase-3 |
| XIAP | Cytoplasm | Decreased expression | Mouse anti-human XIAP |
| EZH2 | Nucleus | Decreased expression | Rabbit anti-human EZH2 |
| γH2AX | Nucleus (foci) | Increased expression (indicative of DNA damage) | Mouse anti-human Phospho-Histone H2A.X (Ser139) |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for SAS cells (oral squamous cell carcinoma), but can be adapted for other adherent cancer cell lines.
-
Cell Seeding:
-
Culture SAS cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto sterile glass coverslips placed in 24-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Once cells have adhered and reached the desired confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) for 24 to 48 hours.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Immunofluorescence Staining Protocol
This protocol outlines the steps for indirect immunofluorescence staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (see table above)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
Data Presentation and Analysis
Quantitative analysis of the immunofluorescence images can be performed using image analysis software (e.g., ImageJ, CellProfiler). The fluorescence intensity of the target proteins can be measured and normalized to the cell number (DAPI count).
Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment
| Treatment | Mean Fluorescence Intensity (Cleaved Caspase-3) | Mean Fluorescence Intensity (XIAP) | Mean Fluorescence Intensity (EZH2) |
| Vehicle Control (DMSO) | Value | Value | Value |
| This compound (0.1 µM) | Value | Value | Value |
| This compound (1 µM) | Value | Value | Value |
| This compound (5 µM) | Value | Value | Value |
Table 2: Summary of Expected Outcomes
| Marker | Expected Observation in this compound-Treated Cells | Interpretation |
| Cleaved Caspase-3 | Increased fluorescence intensity and nuclear localization. | Induction of apoptosis. |
| XIAP | Decreased cytoplasmic fluorescence intensity. | Inhibition of anti-apoptotic pathways. |
| EZH2 | Decreased nuclear fluorescence intensity. | Downregulation of EZH2 expression. |
| γH2AX | Formation of distinct nuclear foci. | Induction of DNA double-strand breaks. |
Visualizations
Caption: Experimental workflow for immunofluorescence staining of this compound treated cells.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Establishing NSC745885-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC745885 is a novel anti-tumor agent that has demonstrated selective toxicity against a variety of cancer cell lines. It functions as a potent down-regulator of Enhancer of Zeste Homolog 2 (EZH2) through proteasome-mediated degradation.[1][2] EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), is an epigenetic modifier that is frequently overexpressed in many cancers and is associated with tumor progression and poor prognosis.[3][4] The development of drug resistance is a major obstacle in cancer therapy.[5] Establishing cancer cell lines with acquired resistance to this compound is a critical step in understanding the molecular mechanisms that may limit its therapeutic efficacy and in developing strategies to overcome such resistance.
These application notes provide a comprehensive guide for the generation and characterization of this compound-resistant cancer cell lines. The protocols outlined below are based on established methodologies for inducing drug resistance in vitro.[3][6][7]
Data Presentation
The development of resistance is quantified by determining the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the derived resistant cell lines. The fold resistance is a key metric and is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. The following table provides a template for summarizing such quantitative data.
Table 1: Example of IC50 Values for Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Example Cancer Cell Line 1 (e.g., PC-3) | 1.5 | 45.0 | 30 |
| Example Cancer Cell Line 2 (e.g., MCF-7) | 2.0 | 68.0 | 34 |
| Example Cancer Cell Line 3 (e.g., A549) | 0.8 | 32.8 | 41 |
Note: The values presented in this table are for illustrative purposes and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Initial this compound IC50 in Parental Cancer Cell Lines
This protocol is essential to establish the baseline sensitivity of the cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The concentration range should bracket the expected IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the process of inducing acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Methodology:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitoring and Recovery: Initially, a significant proportion of cells may die. Monitor the cells closely. The surviving cells will eventually resume proliferation.
-
Subculturing: Once the cells reach approximately 80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: After the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5- to 2-fold is recommended.
-
Iterative Process: Repeat steps 2-4 for several months. The development of a stable resistant cell line can take 6-12 months or longer.[8]
-
Cryopreservation: At each major dose escalation step, it is advisable to cryopreserve a batch of cells. This provides backups and allows for later characterization of the evolving resistance mechanisms.
-
Stability Check: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), its stability should be assessed by growing the cells in drug-free medium for several passages and then re-determining the IC50.
Protocol 3: Confirmation and Characterization of Resistance
This protocol outlines the steps to confirm the resistant phenotype and begin to investigate the underlying mechanisms.
Materials:
-
Parental and putative this compound-resistant cell lines
-
This compound and other chemotherapeutic agents
-
Reagents for Western blotting, qPCR, or other molecular biology techniques
Methodology:
-
IC50 Re-determination: Perform a dose-response experiment as described in Protocol 1 on both the parental and the established resistant cell lines to quantify the fold resistance.
-
Cross-Resistance Profile: Determine the IC50 values of other anti-cancer drugs (e.g., doxorubicin, cisplatin, other EZH2 inhibitors) in both parental and resistant lines to assess for cross-resistance or collateral sensitivity.
-
Analysis of Resistance Mechanisms:
-
EZH2 Expression: Analyze the protein levels of EZH2 by Western blotting to determine if resistance is associated with altered expression or degradation of the target protein.
-
Activation of Bypass Signaling Pathways: Investigate the activation status of known pro-survival signaling pathways that can mediate resistance to EZH2 inhibitors, such as the PI3K/AKT and MAPK/ERK pathways, using phosphospecific antibodies in Western blotting.[5]
-
Drug Efflux Pump Expression: Evaluate the expression of multidrug resistance-associated proteins (e.g., ABCB1, ABCG2) by qPCR or Western blotting, as these are common mechanisms of resistance to anthraquinone-like compounds.
-
Mandatory Visualizations
Caption: Experimental Workflow for Establishing this compound-Resistant Cancer Cell Lines.
Caption: this compound Signaling Pathway and Potential Resistance Mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]
- 3. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EZH2 Inhibition May Prevent Chemoresistance in SCLC | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 8. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC745885 solubility issues in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of NSC745885 in aqueous media. The information is designed to assist researchers in overcoming common experimental hurdles and to ensure the reliable use of this compound in their studies.
Introduction to this compound and its Solubility Challenges
This compound is a novel anti-cancer agent derived from emodin, an anthraquinone.[1] It has demonstrated significant anti-tumor activity in various cancer cell lines, including oral squamous cell carcinoma, by inducing apoptosis.[2][3] The primary mechanism of action involves the downregulation of Enhancer of zeste homolog 2 (EZH2) and X-linked inhibitor of apoptosis protein (XIAP).[1]
A significant challenge in working with this compound is its poor solubility in aqueous media and many common organic solvents. Notably, its solubility in dimethyl sulfoxide (DMSO) is less than 1 mg/mL, and it is often formulated as a suspension.[4] This characteristic can lead to experimental variability and requires careful consideration of solvent selection and solution preparation protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO?
A1: this compound has inherently low solubility in DMSO, reported to be less than 1 mg/mL.[4] It is common for it to form a suspension rather than a true solution at higher concentrations.
Q2: Can I use other organic solvents to dissolve this compound?
A2: While specific quantitative data for this compound in other organic solvents is limited, its parent compound, anthraquinone, shows some solubility in hot ethanol and acetone.[5][6] It is recommended to perform small-scale solubility tests with your desired solvent before proceeding with your experiment.
Q3: What is the recommended way to prepare a stock solution of this compound?
A3: Due to its poor solubility, preparing a high-concentration stock solution is challenging. A common approach is to create a suspension in DMSO. For in vivo studies, the compound is often formulated as a suspension for administration.
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: Direct dissolution in aqueous media is difficult. The recommended method is to first prepare a concentrated stock in an appropriate organic solvent (like DMSO) and then dilute it into the cell culture medium. However, precipitation can still occur. Using co-solvents or formulating the compound as a nanosuspension are advanced strategies that may improve solubility.
Q5: What are the known targets of this compound?
A5: this compound has been shown to downregulate the expression of EZH2 and XIAP, which are key regulators of apoptosis.[1] This leads to the induction of programmed cell death in cancer cells.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Precipitation is observed when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.
-
Question: How can I prevent this compound from precipitating out of my cell culture medium?
-
Answer:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the dilution process: Add the DMSO stock solution to the cell culture medium dropwise while vortexing or stirring to facilitate rapid mixing and reduce localized high concentrations that promote precipitation.
-
Use a serum-containing medium: The protein components in fetal bovine serum (FBS) can sometimes help to stabilize poorly soluble compounds.
-
Consider co-solvents: If your cell line can tolerate it, the addition of a small percentage of a water-miscible co-solvent to the final culture medium may improve solubility. Always perform a vehicle control to assess the effect of the co-solvent on your cells.
-
Problem 2: I am seeing inconsistent results in my cell-based assays.
-
Question: Could the poor solubility of this compound be the cause of my variable experimental data?
-
Answer:
-
Yes, inconsistent solubility can lead to variable effective concentrations. To mitigate this:
-
Ensure thorough mixing: After diluting the stock solution into your medium, vortex the solution thoroughly before adding it to your cells.
-
Visually inspect for precipitation: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If present, you may need to reconsider the concentration or preparation method.
-
Prepare fresh dilutions for each experiment: Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.
-
-
Problem 3: I need to prepare a formulation for an in vivo animal study.
-
Question: How can I prepare a stable and homogenous formulation of this compound for injection?
-
Answer:
-
Suspension formulation: For in vivo studies, this compound is typically administered as a suspension.[4] This involves dispersing the finely ground compound in a suitable vehicle.
-
Common vehicles for suspension: A common vehicle for poorly soluble compounds is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Homogenization: To ensure a uniform suspension, it is crucial to homogenize the mixture using a sonicator or a high-speed homogenizer. The particle size of the suspended compound should be minimized to improve stability and bioavailability.
-
Stability testing: It is advisable to assess the physical stability of the suspension over the intended period of use to ensure consistent dosing.
-
Quantitative Solubility Data
Specific quantitative solubility data for this compound is limited. The following table includes data for the parent compound, anthraquinone, which may provide some guidance. It is strongly recommended to perform your own solubility tests.
| Solvent | Compound | Solubility | Temperature (°C) |
| DMSO | This compound | < 1 mg/mL | Not Specified |
| Water | Anthraquinone | Insoluble | Room Temperature |
| Ethanol (cold) | Anthraquinone | Sparingly soluble | Room Temperature |
| Ethanol (boiling) | Anthraquinone | 2.25 g / 100 g | 78 |
| Acetone | Anthraquinone | Soluble | Not Specified |
| Chloroform | Anthraquinone | 0.61 g / 100 g | 20 |
| Benzene | Anthraquinone | 0.26 g / 100 g | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 1 mg/mL or less.
-
Sonication: To aid in dispersion, sonicate the mixture in a water bath for 10-15 minutes.
-
Visual Inspection: Visually inspect the mixture. It will likely be a fine suspension.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Signaling Pathway and Mechanism of Action
This compound induces apoptosis in cancer cells by targeting two key anti-apoptotic proteins: EZH2 and XIAP.
-
EZH2 (Enhancer of zeste homolog 2): This enzyme is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in cancer. EZH2 mediates gene silencing by trimethylating histone H3 at lysine 27 (H3K27me3). By downregulating EZH2, this compound can lead to the re-expression of tumor suppressor genes that promote apoptosis.
-
XIAP (X-linked inhibitor of apoptosis protein): XIAP is a potent inhibitor of caspases, the key executioner enzymes of apoptosis. It directly binds to and inhibits caspase-3, -7, and -9. By decreasing the expression of XIAP, this compound removes this inhibitory block on caspases, allowing the apoptotic cascade to proceed.
The downregulation of EZH2 and XIAP by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax), which leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting NSC745885 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC745885. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Issue: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
Answer: Precipitation of this compound in cell culture media is a common issue that can arise from several factors related to its solubility, the preparation of the stock solution, and the final concentration in the media. Below is a step-by-step guide to troubleshoot and prevent this issue.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use anhydrous, sterile-filtered DMSO to prepare stock solutions.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Most cell lines can tolerate up to 1% DMSO, but this should be determined empirically for your specific cell line.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: At what temperature should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I warm the this compound stock solution to redissolve precipitates?
A4: Yes, if you observe precipitation in your stock solution upon thawing, you can warm it gently in a 37°C water bath for a few minutes and vortex or sonicate to aid dissolution. Ensure the compound is fully dissolved before adding it to your cell culture medium.
Q5: Why does this compound precipitate when added to aqueous solutions like PBS or cell culture media?
A5: this compound is a hydrophobic compound with poor aqueous solubility. When a concentrated DMSO stock solution is rapidly diluted into an aqueous environment, the compound can crash out of solution, leading to precipitation. This is a common issue with many organic compounds dissolved in DMSO.
Data Presentation
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use anhydrous, sterile DMSO. |
| Solubility in DMSO | >10 mM (estimated) | Exact solubility not published. Prepare a high-concentration stock and observe for any precipitation. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock in DMSO is a common starting point for in vitro studies. |
| Recommended Final Concentration in Media | 0.5 - 5 µM | The IC50 varies by cell line; a dose-response experiment is recommended.[4] |
| Maximum Final DMSO Concentration | < 0.5% | Higher concentrations may be toxic to cells.[3] |
Table 2: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| SAS | Oral Squamous Cell Carcinoma | 0.85 | 72 |
| Various | Leukemia, Melanoma, Ovarian, Non-small cell lung, Colon, Neuroblastoma, Prostate, Breast | Highly Sensitive | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~329.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.29 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Pre-warm the media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Prepare for dilution: In a sterile conical tube, place the required volume of pre-warmed cell culture medium.
-
Vortex the media: Place the conical tube on a vortex mixer and set it to a medium speed to create a vortex.
-
Add this compound stock: While the medium is vortexing, slowly add the required volume of the 10 mM this compound stock solution dropwise into the vortex. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Mix thoroughly: Continue vortexing for another 10-15 seconds to ensure the compound is evenly dispersed.
-
Apply to cells: Immediately add the this compound-containing medium to your cell cultures.
Signaling Pathways
This compound exerts its anti-tumor effects by targeting key signaling pathways involved in apoptosis and gene regulation.
This compound-Mediated Downregulation of XIAP and EZH2
This compound has been shown to downregulate the X-linked inhibitor of apoptosis protein (XIAP) and the Enhancer of zeste homolog 2 (EZH2).[4]
-
XIAP (X-linked Inhibitor of Apoptosis Protein): XIAP is a potent inhibitor of caspases, the key executioners of apoptosis. By binding to and inhibiting caspases-3, -7, and -9, XIAP blocks both the intrinsic and extrinsic apoptosis pathways.[5][6] Downregulation of XIAP by this compound removes this inhibitory block, sensitizing cancer cells to apoptotic stimuli.
-
EZH2 (Enhancer of zeste homolog 2): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is a histone methyltransferase.[7] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to transcriptional repression of target genes, including tumor suppressor genes.[7] By promoting the proteasome-mediated degradation of EZH2, this compound can lead to the re-expression of these silenced tumor suppressor genes.[4]
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. neutronco.com [neutronco.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. EZH2 - Wikipedia [en.wikipedia.org]
potential off-target effects of NSC745885
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using NSC745885. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
My cells are showing higher toxicity than expected. What could be the cause?
Answer: Higher than expected cytotoxicity can be due to several factors, including off-target effects, issues with the compound's stability or concentration, or the specific sensitivity of your cell line. This compound is an anthraquinone derivative, and compounds of this class can have various cellular effects.[1][2]
Troubleshooting Guide:
-
Verify Compound Concentration: Re-measure the concentration of your this compound stock solution. Spectrophotometric methods or HPLC can be used for accurate quantification.
-
Assess Compound Integrity: Ensure that your stock solution has not degraded. Store it as recommended and avoid repeated freeze-thaw cycles. Consider purchasing a new batch if degradation is suspected.
-
Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivity to this compound.[3] It is advisable to perform a dose-response curve to determine the IC50 in your specific cell line.
-
Consider Off-Target Effects: At higher concentrations, off-target effects are more likely. This compound is known to down-regulate EZH2 through proteasome-mediated degradation.[4] However, it may have other cellular targets. Consider reducing the concentration or the duration of treatment.
-
Culture Conditions: Ensure your cell culture conditions are optimal and consistent. Variations in cell density, media composition, or incubation time can influence cytotoxicity.
I am observing unexpected phenotypes in my experiment that are not consistent with EZH2 inhibition. What should I investigate?
Answer: Unexpected phenotypes could be a result of this compound's off-target activities. As a derivative of the natural anthraquinone emodin, it may interact with multiple cellular targets.[1][5]
Troubleshooting Guide:
-
Literature Review on Parent Compound: Investigate the known off-target effects of emodin and other anthraquinones. Emodin has been reported to interact with various cellular proteins and signaling pathways.[5][6]
-
Target Validation: Use a secondary method to confirm EZH2 downregulation, such as Western blotting or qPCR for EZH2 target genes. This will help to distinguish between on-target and potential off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a degradation-resistant form of EZH2 to see if the unexpected phenotype is reversed.
-
Phenotypic Screening: Compare the observed phenotype with those induced by other known EZH2 inhibitors. If the phenotypes differ significantly, it is more likely due to an off-target effect.
-
Omics Approaches: Consider using proteomics or transcriptomics to identify pathways that are altered by this compound treatment, which may reveal potential off-target mechanisms.
How can I assess the selectivity of this compound in my experimental system?
Answer: Assessing the selectivity of a compound is crucial to understanding its mechanism of action. This typically involves screening the compound against a panel of related and unrelated protein targets.
Troubleshooting Guide:
-
Kinome Profiling: Since many small molecule inhibitors have off-target effects on kinases, a kinome scan can provide a broad overview of the compound's kinase selectivity. This is a common service offered by specialized companies.
-
Proteome-wide Profiling: Techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics can be used to identify direct binding partners of this compound in an unbiased manner within the cellular context.
-
Competitive Binding Assays: If you have identified a potential off-target, you can perform competitive binding assays with a known ligand for that target to confirm the interaction.
-
Counter-screening: Test this compound against a panel of other histone methyltransferases or enzymes involved in similar pathways to assess its specificity for EZH2.
Quantitative Data on Off-Target Effects
While specific quantitative data for off-target effects of this compound is not extensively available in the public domain, the following table provides an example of how such data could be presented. This is a hypothetical table for illustrative purposes.
| Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |
| EZH2 (On-Target) | Biochemical | 50 | 250 | Primary target |
| Kinase X | Biochemical | 800 | 4000 | Moderate off-target activity |
| Kinase Y | Biochemical | >10,000 | >10,000 | No significant activity |
| Protein Z | Cell-based | N/A | 7500 | Weak cellular effect |
Key Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.5, 1, 2.5, 5 µM) and time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Protocol 2: Kinome Selectivity Profiling (General Workflow)
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration to a commercial service provider.
-
Assay Format: The service provider will typically use a radiometric, fluorescence-based, or mass spectrometry-based assay to measure the enzymatic activity of a large panel of kinases in the presence of this compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. The results are often presented as a "scan" or a dendrogram, visually representing the selectivity of the compound.
-
Follow-up: For any significant "hits" (kinases that are inhibited above a certain threshold), dose-response experiments are performed to determine the IC50 values.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential on- and off-target signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel compound this compound exerts an anti-tumor effect on tongue cancer SAS cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanism of emodin action: transition from laxative ingredient to an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemosensitization by emodin, a plant-derived anti-cancer agent: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Selective Toxicity of NSC745885
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NSC745885, focusing on its selective toxicity towards cancer cells and addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an effective anti-tumor agent that selectively down-regulates Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often upregulated in cancer, contributing to tumor progression by silencing tumor suppressor genes.[2] By promoting the degradation of EZH2, this compound can inhibit cancer cell growth.
Q2: Does this compound exhibit toxicity in normal, non-cancerous cell lines?
A2: Current research indicates that this compound exhibits potent and selective toxicity against a variety of cancer cell lines, while showing minimal to no toxicity in normal cells.[1][2] This selectivity is a key feature of the compound, making it a promising candidate for cancer therapy.
Q3: How does this compound induce cell death in cancer cells?
A3: this compound primarily induces apoptosis, or programmed cell death, in cancer cells.[3] Studies have shown a dose-dependent increase in Annexin V positive cells following treatment with this compound.[1] The compound has also been observed to decrease the levels of X-linked inhibitor of apoptosis protein (XIAP), an anti-apoptotic protein.[3]
Q4: Can this compound cause cell cycle arrest?
A4: Yes, in addition to inducing apoptosis, this compound can also cause cell cycle arrest in cancer cells.[4] The specific phase of cell cycle arrest may vary depending on the cell type and experimental conditions.
Troubleshooting Guide
Issue 1: Unexpected toxicity observed in a normal cell line treated with this compound.
-
Possible Cause 1: Cell Line Misidentification or Contamination.
-
Troubleshooting Step: Verify the identity of your normal cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can alter cellular responses to drugs.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: Ensure you are using the recommended concentration range for this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Even selective compounds can exhibit off-target effects at excessively high concentrations.
-
-
Possible Cause 3: Experimental Artifacts.
-
Troubleshooting Step: Review your experimental protocol for any potential errors in reagent preparation or handling. Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration.
-
Issue 2: Inconsistent anti-tumor effects of this compound between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Troubleshooting Step: Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Degradation of the Compound.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Differences in EZH2 Expression Levels.
-
Troubleshooting Step: The sensitivity of cancer cells to this compound may correlate with their level of EZH2 expression. If working with multiple cancer cell lines, assess their baseline EZH2 levels via Western blot or qPCR.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| SAS | Oral Squamous Carcinoma | 0.85 | 72 | [1] |
| T24 | Bladder Cancer | Growth Inhibition | 24, 48, 72 | [2] |
| MBT2 | Bladder Cancer | Growth Inhibition | 24, 48, 72 | [2] |
| 3T3 | Normal Fibroblast | No Significant Toxicity | 24, 48, 72 | [2] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing selective cytotoxicity.
Caption: Troubleshooting workflow for unexpected cell toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
how to handle NSC745885 degradation during storage
Welcome to the technical support center for NSC745885. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling and storage of this compound to ensure its stability and integrity throughout your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the potential degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the storage and handling of this compound and offers troubleshooting guidance for potential degradation-related issues.
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound. Adherence to the recommended conditions can significantly extend the shelf-life of the compound.
A1: For optimal stability, please refer to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from publicly available product information.
It is important to note that repeated freeze-thaw cycles should be avoided as they can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q2: I observe a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in biological or chemical activity is a common indicator of compound degradation. Several factors can contribute to this issue.
A2: The loss of activity in your this compound solution could be due to one or more of the following factors:
-
Improper Storage Temperature: Storing the solution at a temperature higher than recommended (-80°C for long-term) can lead to accelerated degradation.
-
Exposure to Light: Many chemical compounds are light-sensitive.[1] Storing your solution in a clear vial exposed to ambient light can induce photodegradation. Always use amber or opaque vials and store them in the dark.
-
Oxidation: The chemical structure of this compound, containing a thieno[3,2-b]pyridine core, may be susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of oxidized byproducts, which may be inactive. It is advisable to blanket the vial with an inert gas like argon or nitrogen before sealing.
-
Hydrolysis: Although specific data for this compound is unavailable, many compounds are susceptible to hydrolysis, especially in aqueous solutions or if the solvent used (e.g., DMSO) has absorbed moisture. Ensure you are using anhydrous solvents and store them appropriately to prevent water contamination.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce stress on the molecule and increase the chance of degradation. Preparing single-use aliquots is the best practice to avoid this.
Q3: How can I check if my this compound has degraded?
Verifying the integrity of your compound is essential for reliable experimental results.
A3: If you suspect degradation, the most reliable method to confirm the purity and integrity of your this compound sample is through analytical chemistry techniques. The preferred method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
HPLC Analysis: An HPLC analysis can separate this compound from its potential degradation products. A chromatogram of a degraded sample will show additional peaks corresponding to the impurities, and the peak area of the parent compound will be reduced compared to a fresh, properly stored sample.
-
Mass Spectrometry (MS) Analysis: MS can be used to identify the molecular weights of the parent compound and any degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).
If you do not have access to these techniques, a less direct method is to perform a dose-response experiment with your current sample and compare the results to a fresh, authenticated sample of this compound. A significant shift in the IC50 value could indicate degradation.
Q4: What are the best practices for preparing and handling this compound solutions to minimize degradation?
Following proper laboratory procedures for handling sensitive compounds is critical.
A4: To minimize the risk of degradation during handling and solution preparation, follow these best practices:
-
Use High-Purity Solvents: Always use anhydrous, research-grade solvents (e.g., DMSO) for preparing your stock solutions.
-
Work in a Controlled Environment: When weighing the powdered compound and preparing solutions, it is advisable to work in a low-humidity environment, such as a glove box, if available.
-
Protect from Light: Use amber or opaque vials for your solutions and wrap them in aluminum foil for extra protection.[1]
-
Inert Atmosphere: For long-term storage of solutions, after aliquoting, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Proper Sealing: Ensure that your storage vials have high-quality, airtight seals to prevent solvent evaporation and moisture entry.
-
Accurate Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.[1]
Experimental Protocols
While specific degradation pathways for this compound are not publicly documented, a general approach for assessing compound stability involves a forced degradation study. This type of study exposes the compound to harsh conditions to intentionally induce degradation and identify potential degradation products and pathways.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to develop a stability-indicating analytical method.
Materials:
-
This compound powder
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good separation between the parent compound and any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
If using LC-MS, analyze the mass spectra of the new peaks to determine the molecular weights of the degradation products and propose potential structures.
-
Visualizations
To aid in understanding the recommended procedures and potential issues, the following diagrams illustrate key workflows and logical relationships.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical diagram for troubleshooting potential this compound degradation.
Caption: General potential degradation pathways for a complex organic molecule.
References
Technical Support Center: Overcoming Variability in NSC745885 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo studies involving the EZH2 inhibitor, NSC745885.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in experimental outcomes with this compound.
Q1: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and solutions?
A1: High inter-animal variability within a treatment group is a common challenge in in vivo oncology studies and can stem from several factors when using this compound.
-
Inconsistent Drug Formulation and Administration: this compound is known to have poor solubility and is often formulated as a suspension[1].
-
Problem: Inadequate suspension can lead to inconsistent dosing, as the compound may settle over time. Clogging of the syringe needle can also occur.
-
Troubleshooting:
-
Homogenization: Ensure the suspension is thoroughly homogenized before each injection. This can be achieved by vortexing or sonicating the stock solution immediately prior to drawing it into the syringe.
-
Consistent Withdrawal: Develop a standardized method for drawing the suspension into the syringe to ensure a consistent concentration is administered to each animal.
-
Needle Gauge: Use an appropriate needle gauge (e.g., 25-27g for mice) to minimize the risk of clogging[2].
-
Injection Technique: Standardize the intraperitoneal (IP) injection technique across all personnel to ensure consistent delivery to the peritoneal cavity.
-
-
-
Tumor Cell Implantation Technique:
-
Problem: Variability in the number of viable cells injected, the depth of injection, and the location of implantation can all contribute to inconsistent tumor take and growth rates.
-
Troubleshooting:
-
Cell Viability: Ensure high cell viability (>90%) at the time of injection.
-
Standardized Procedure: Develop and adhere to a strict, standardized protocol for subcutaneous tumor cell implantation, including cell preparation, injection volume, and anatomical location[3].
-
Matrigel: Consider using Matrigel to support initial tumor cell engraftment and growth, which can lead to more uniform tumor establishment.
-
-
-
Animal-Specific Factors:
-
Problem: The health, age, and weight of the animals can influence drug metabolism and tumor growth.
-
Troubleshooting:
-
Acclimatization: Ensure all animals are properly acclimatized to the facility before the start of the study.
-
Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness not related to the tumor or treatment.
-
Randomization: Randomize animals into treatment and control groups based on tumor volume once the tumors are established to ensure an even distribution of tumor sizes at the start of the experiment.
-
-
Q2: Our in vivo results with this compound are not consistent with our in vitro data. Why might this be the case?
A2: Discrepancies between in vitro and in vivo efficacy are common in drug development. Several factors related to the biological complexity of an in vivo system can contribute to this.
-
Pharmacokinetics and Bioavailability:
-
Problem: The route of administration, absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo can significantly differ from the direct exposure in cell culture. Its poor solubility can particularly impact its bioavailability.
-
Troubleshooting:
-
Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. This can help optimize the dosing regimen.
-
Formulation Optimization: Experiment with different vehicle formulations to potentially improve the solubility and bioavailability of this compound.
-
-
-
Tumor Microenvironment:
-
Problem: The in vivo tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can influence drug efficacy in ways that are not captured in standard 2D cell culture.
-
Troubleshooting:
-
Orthotopic Models: Consider using orthotopic tumor models, where the tumor is grown in the relevant organ, to better recapitulate the natural tumor microenvironment.
-
Co-culture Models: In vitro, 3D co-culture models that include stromal or immune cells can provide a more predictive environment.
-
-
-
Epigenetic Heterogeneity:
-
Problem: Tumor cells in vivo can exhibit significant epigenetic heterogeneity. Since this compound targets the epigenetic regulator EZH2, variations in the epigenetic landscape of tumor cell subpopulations can lead to differential sensitivity to the drug[4][5]. Resistance to EZH2 inhibitors can also be acquired through mutations in pathways that decouple cell cycle control from EZH2-dependent differentiation[6][7].
-
Troubleshooting:
-
Tumor Profiling: If possible, perform epigenetic or transcriptomic analysis of tumors that respond well versus those that respond poorly to identify potential biomarkers of sensitivity or resistance.
-
Combination Therapies: Based on resistance mechanisms, consider rational combination therapies. For example, if resistance involves the RB1/E2F axis, combining this compound with a cell cycle inhibitor might be effective[6][7].
-
-
Q3: We are seeing inconsistent tumor volume measurements. How can we improve the accuracy and consistency of our measurements?
A3: Inaccurate or inconsistent tumor volume measurements are a major source of variability.
-
Problem: Manual caliper measurements are prone to user-dependent variability. The formula used to calculate volume from two-dimensional measurements (Volume = 1/2(Length × Width²)) is an estimation and assumes a consistent tumor shape[8][9].
-
Troubleshooting:
-
Standardized Measurement Protocol:
-
Develop a clear protocol for how to measure the length (longest diameter) and width (perpendicular to the length) of the tumor[8].
-
Ensure all personnel are trained on this protocol and that measurements are taken consistently throughout the study.
-
Avoid excessive pressure on the tumor with the calipers, as this can distort the measurement.
-
-
Blinding: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups to prevent unconscious bias.
-
Alternative Imaging: Consider using 3D imaging technologies for more accurate and reproducible tumor volume measurements[10][11].
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| SAS | Tongue Cancer | 0.85 | 72 | [1] |
| MBT-2 | Bladder Cancer | Not explicitly stated, but growth inhibition shown at 2.5 µM | 24, 48, 72 | [12] |
| T24 | Bladder Cancer | Not explicitly stated, but growth inhibition shown at 2.5 µM | 24, 48, 72 | [12] |
| MGH-U1 | Bladder Cancer | Not explicitly stated, but growth inhibition shown at 2.5 µM | Not specified | [12] |
| MGH-U1R (Doxorubicin-resistant) | Bladder Cancer | Not explicitly stated, but growth inhibition shown at 2.5 µM | Not specified | [12] |
Table 2: Summary of a Reported this compound In Vivo Study
| Parameter | Details | Reference |
| Animal Model | NOD/SCID mice | |
| Cancer Cell Line | SAS (human tongue squamous cell carcinoma) | |
| Tumor Implantation | Subcutaneous | |
| Treatment | This compound | |
| Dose | 2 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Treatment Duration | 10 days | [1] |
| Reported Efficacy | Significant reduction in tumor size compared to vehicle control | [1] |
Experimental Protocols
1. Protocol for Subcutaneous Xenograft Tumor Model with this compound
This protocol is based on a study in an oral cancer model.
-
Cell Culture: Culture SAS cells (or other desired cancer cell line) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation:
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Trypsinize and neutralize with media.
-
Centrifuge and resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice (e.g., with isoflurane).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle[3].
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO and a surfactant like Tween 80).
-
Administer this compound via intraperitoneal injection at the desired dose (e.g., 2 mg/kg) daily for the duration of the study.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
2. Protocol for Intraperitoneal (IP) Injection in Mice
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder[13].
-
Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downward to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity[14].
-
Aspirate to ensure no fluid (e.g., blood, urine, intestinal contents) is drawn into the syringe.
-
Inject the substance slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Visualizations
Caption: Simplified signaling pathway of EZH2 and the mechanism of action of this compound.
Caption: A general experimental workflow for conducting an in vivo study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant EZH2 alters the epigenetic network and increases epigenetic heterogeneity in B cell lymphoma | PLOS Biology [journals.plos.org]
- 6. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Tumor Volume Calculation [bio-protocol.org]
- 10. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 11. tumorvolume.com [tumorvolume.com]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Assessing the Purity of NSC745885
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound NSC745885. The information provided is designed to assist in accurately assessing the purity of this compound through various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment critical?
Q2: What are the common analytical methods for determining the purity of this compound?
The most common and reliable methods for assessing the purity of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What is a typical acceptable purity level for this compound in a research setting?
For in-vitro research purposes, a purity of ≥95% is generally considered acceptable. However, for more sensitive applications, such as in-vivo studies, a purity of ≥98% is often required. Commercial suppliers often provide this compound with a purity of 98.0% or higher.
Q4: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources:
-
Synthesis: Unreacted starting materials, by-products from incomplete reactions, or side reactions.
-
Degradation: The compound may degrade over time due to factors like temperature, light, or pH. Anthraquinone derivatives can be susceptible to oxidation and hydrolysis.[2][3]
-
Storage: Improper storage conditions can lead to the formation of degradation products.
Q5: How should this compound be stored to maintain its purity?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it as a solid. If solutions are prepared, they should be used fresh or stored at low temperatures for short periods.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound. Below are common issues and troubleshooting steps.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For anthraquinone derivatives, an acidic mobile phase (e.g., with 0.1% TFA or formic acid) often improves peak shape. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| Fluctuations in Pump Pressure | Check for leaks in the HPLC system and ensure the pump is functioning correctly. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
Issue 3: Presence of Unexpected Peaks
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh samples and analyze them promptly. Investigate the stability of the compound under the analytical conditions. |
| Contaminated Mobile Phase or System | Use HPLC-grade solvents and flush the system thoroughly. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Air Bubbles in the System | Degas the mobile phase before use. |
Experimental Protocol: HPLC Purity Assessment of this compound
This protocol is a general guideline based on methods used for similar anthraquinone compounds.[4][5]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of Solvent B is recommended to ensure the elution of any potential impurities with different polarities. A typical gradient could be:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the anthraquinone structure, a wavelength in the range of 254 nm or 280 nm should be appropriate. A UV scan of a pure sample can determine the optimal wavelength.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and a blank (solvent) run. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Assessment Workflow
Caption: Workflow for assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess purity by identifying signals corresponding to impurities.
Issue: Presence of Unidentified Signals in the Spectrum
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Compare the chemical shifts of the unknown signals with known solvent peaks (e.g., DMSO-d6, CDCl3). |
| Presence of Water | A broad singlet is often observed for water. Its chemical shift can vary depending on the solvent and temperature. |
| Synthetic Impurities | Compare the spectrum with that of the starting materials or known by-products of the synthesis. |
| Degradation Products | If the sample is old or has been stored improperly, degradation may have occurred. Re-analyze a fresh sample. |
Experimental Protocol: ¹H NMR Purity Assessment
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure the compound is fully dissolved.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Integrate all the peaks in the spectrum.
-
Identify the peaks corresponding to the this compound compound based on its known chemical structure and expected chemical shifts.
-
The presence of other signals indicates impurities. The relative integration of these signals compared to the main compound's signals can provide a semi-quantitative measure of purity.
-
Mass Spectrometry (MS)
LC-MS is particularly useful for identifying the molecular weights of the main compound and any impurities.
Issue: Ambiguous Mass Spectra
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | Optimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation. |
| Formation of Adducts | Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+Solvent]⁺ in addition to the expected [M+H]⁺ or [M-H]⁻. |
| Multiple Charged Species | If multiple charged ions are observed (e.g., [M+2H]²⁺), this can be confirmed by the isotopic pattern. |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
LC Method: Use an HPLC method similar to the one described above for purity assessment.
-
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for this type of molecule. Both positive and negative ion modes should be tested to determine the optimal ionization.
-
Mass Range: Set a mass range that covers the expected molecular weight of this compound and potential impurities.
-
Fragmentation (MS/MS): Perform fragmentation of the parent ion to obtain structural information about the molecule and its impurities.
-
Signaling Pathway and Experimental Logic
Caption: Logic for batch release based on purity data.
References
- 1. phytojournal.com [phytojournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]
- 5. researchgate.net [researchgate.net]
adjusting NSC745885 treatment duration for optimal effect
Welcome to the technical support center for NSC745885. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule derived from the natural anthraquinone emodin. Its primary mechanism of action is the downregulation of Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[1][2] EZH2 is a histone methyltransferase that is often upregulated in cancer and plays a key role in gene silencing and cancer progression. By promoting the degradation of EZH2, this compound can induce apoptosis and inhibit the growth of various cancer cell lines.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. For short-term use, the solution can be stored at 4°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Q3: What is a typical starting concentration and treatment duration for in vitro experiments?
A3: The optimal concentration and duration of this compound treatment are cell-line dependent. As a starting point, a concentration range of 0.5 µM to 10 µM is often used.[2] Treatment durations can vary from 24 to 72 hours to observe effects on cell viability, EZH2 levels, and apoptosis.[1][2] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: Is this compound selective for cancer cells?
A4: Studies have shown that this compound exhibits selective toxicity against multiple cancer cell lines while showing less toxicity to normal cells.[2] However, it is always recommended to include a non-cancerous cell line in your experiments as a control to assess selectivity in your specific model system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Sub-optimal or no effect on cancer cell viability | 1. Incorrect drug concentration: The IC50 can vary significantly between cell lines. 2. Insufficient treatment duration: The effect of this compound on cell viability may be time-dependent. 3. Compound degradation: Improper storage or handling of this compound stock solution. 4. Cell line resistance: The target cells may have intrinsic or acquired resistance to EZH2 inhibitors. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. 2. Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours).[1][2] 3. Prepare fresh stock solutions: Ensure proper storage of the compound and prepare fresh dilutions for each experiment. 4. Verify EZH2 expression: Confirm that your cell line expresses EZH2. Consider investigating potential resistance mechanisms. |
| High toxicity in control (non-cancerous) cells | 1. Concentration is too high: The concentration used may be toxic to normal cells. 2. Off-target effects: At higher concentrations, this compound may have off-target effects. | 1. Lower the concentration: Use a concentration that is effective against cancer cells but minimally toxic to normal cells, based on your dose-response curves. 2. Evaluate off-target markers: If possible, investigate the effect on other cellular pathways to understand potential off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or media conditions. 2. Inaccurate drug dilution: Errors in preparing serial dilutions of this compound. 3. Instability of the compound in media: The compound may degrade over time in the cell culture medium. | 1. Standardize cell culture procedures: Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions for each experiment: Ensure accurate pipetting and mixing. 3. Minimize incubation time with the compound if instability is suspected: Consider replenishing the media with fresh compound for longer experiments. |
| Precipitation of the compound in cell culture media | 1. Low solubility: The final DMSO concentration may be too low to keep the compound in solution. 2. Interaction with media components: Certain components in the media may cause the compound to precipitate. | 1. Ensure final DMSO concentration is sufficient: Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and helps maintain solubility. Include a vehicle control with the same DMSO concentration. 2. Test solubility in different media formulations: If precipitation persists, consider testing the compound's solubility in alternative media. |
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| SAS | Tongue Cancer | 0.85 | 72 | [2] |
| MBT-2 | Bladder Cancer | Not explicitly stated, but 2.5 µM showed significant growth inhibition | 24, 48, 72 | [1] |
| T24 | Bladder Cancer | Not explicitly stated, but 2.5 µM showed significant growth inhibition | 24, 48, 72 | [1] |
| MGH-U1 | Bladder Cancer | Not explicitly stated, but 2.5 µM showed significant growth inhibition | Not specified | [1] |
| MGH-U1R (Doxorubicin-resistant) | Bladder Cancer | Not explicitly stated, but 2.5 µM showed significant growth inhibition | Not specified | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for EZH2 and Apoptosis Markers
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 2 mg/kg daily for 10 days).[2] The control group should receive vehicle control.
-
Tumor and Body Weight Measurement: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EZH2 and apoptosis markers).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis and cell growth inhibition.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Potential signaling pathways influenced by this compound-mediated EZH2 degradation.
References
Validation & Comparative
NSC745885 and Doxorubicin: A Comparative Analysis of their Efficacy in Bladder Cancer Cells
For Immediate Release
In the landscape of bladder cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant side effects and the development of drug resistance. Emerging research has identified a novel compound, NSC745885, as a potent anti-tumor agent with a distinct mechanism of action that shows promise in overcoming these limitations. This guide provides a detailed comparison of this compound and doxorubicin, focusing on their performance in bladder cancer cell lines, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
Doxorubicin primarily exerts its cytotoxic effects through its interaction with DNA. It intercalates between DNA base pairs, inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis.
In contrast, this compound, a derivative of the natural anthraquinone emodin, targets a key player in epigenetic regulation: the enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that is often overexpressed in aggressive bladder cancers. This compound induces the proteasome-mediated degradation of EZH2, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. This targeted degradation of a key oncogenic driver represents a more specific approach to cancer therapy compared to the broader DNA-damaging effects of doxorubicin.
Comparative Efficacy in Bladder Cancer Cell Lines
The differential mechanisms of this compound and doxorubicin translate to distinct efficacy profiles, particularly in the context of drug resistance. While doxorubicin is effective against sensitive bladder cancer cells, its potency diminishes significantly in resistant cell lines. This compound, however, has demonstrated the ability to overcome doxorubicin resistance.
A key study highlighted this difference in the MGH-U1 human bladder carcinoma cell line and its doxorubicin-resistant counterpart, MGH-U1R. The MGH-U1R cell line exhibits a 40-fold increase in resistance to doxorubicin compared to the parental MGH-U1 line.[1] In this model, a 2.5 µM concentration of this compound was sufficient to completely suppress the growth of both the sensitive MGH-U1 and the resistant MGH-U1R cells.[2] This suggests that this compound's mechanism of action bypasses the resistance pathways that render doxorubicin ineffective.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Concentration | Effect | Source |
| This compound | MGH-U1 | 2.5 µM | Complete growth suppression | [2] |
| MGH-U1R (Doxorubicin-Resistant) | 2.5 µM | Complete growth suppression | [2] | |
| Doxorubicin | MGH-U1 | Not specified in comparative study | Effective | [2] |
| MGH-U1R (Doxorubicin-Resistant) | Not specified in comparative study | Ineffective | [1][2] | |
| T24 | ~10.93 µM (IC50) | 50% inhibition of cell viability | [3] | |
| T24/DOX (Doxorubicin-Resistant) | >10.93 µM (IC50) | Increased resistance | [3] | |
| UMUC-3 | 5.1 µM (IC50) | 50% inhibition of cell viability | [4] | |
| TCCSUP | 12.6 µM (IC50) | 50% inhibition of cell viability | [4] | |
| BFTC-905 | 2.3 µM (IC50) | 50% inhibition of cell viability | [4] | |
| VMCUB-1 | >20 µM (IC50) | Resistant | [4] |
Signaling Pathways and Apoptosis Induction
Doxorubicin-induced apoptosis is a well-characterized process involving the activation of both intrinsic and extrinsic pathways. This includes the activation of caspase-8, caspase-9, and the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.
This compound's induction of apoptosis is linked to its primary effect on EZH2. The degradation of EZH2 leads to the re-expression of tumor suppressor genes that are otherwise silenced. This, in turn, triggers the apoptotic cascade. While the specific downstream effectors of this compound-induced apoptosis in bladder cancer are still under investigation, the involvement of caspase activation is a likely convergence point with the doxorubicin pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on bladder cancer cells.
-
Cell Seeding: Bladder cancer cells (e.g., T24, MGH-U1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or doxorubicin for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins, such as EZH2 and markers of apoptosis.
-
Cell Lysis: After treatment with this compound or doxorubicin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., EZH2, cleaved caspase-3, PARP, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a promising alternative to doxorubicin for the treatment of bladder cancer, particularly in cases of doxorubicin resistance. Its targeted degradation of EZH2 offers a distinct and potentially more specific mechanism of action compared to the broad DNA-damaging effects of doxorubicin. The ability of this compound to overcome doxorubicin resistance in bladder cancer cell lines highlights its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound as a novel therapeutic agent for bladder cancer.
References
A Comparative Analysis of NSC745885 and Emodin: Efficacy and Mechanism
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-cancer compounds NSC745885 and emodin, supported by experimental data. This analysis covers their mechanisms of action, cytotoxic effects, and impact on cellular processes, presenting quantitative data in structured tables and visualizing complex pathways and workflows.
Introduction
This compound is a synthetic anthraquinone derivative that has demonstrated potent anti-tumor activity. It is structurally related to emodin, a naturally occurring anthraquinone found in the roots and barks of various plants. Emodin itself has a long history in traditional medicine and has been extensively studied for its anti-inflammatory, anti-viral, and anti-cancer properties. This guide delves into a comparative study of these two compounds, highlighting their key differences and similarities in the context of cancer therapy.
Mechanism of Action
This compound: A Selective EZH2 Down-regulator
This compound exerts its anti-cancer effects primarily through the down-regulation of the Enhancer of zeste homolog 2 (EZH2) protein.[1] EZH2 is a histone methyltransferase that is often overexpressed in various cancers and plays a crucial role in gene silencing and tumor progression. This compound induces the degradation of EZH2 via a proteasome-mediated pathway, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth.[1]
Emodin: A Multi-Targeting Agent
In contrast to the specific action of this compound, emodin is a pleiotropic molecule that interacts with multiple signaling pathways to induce its anti-cancer effects.[2] Key pathways modulated by emodin include:
-
PI3K/AKT Pathway: Emodin inhibits the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is central to cell survival and proliferation.[3]
-
MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell growth and differentiation.[4]
-
NF-κB Pathway: Emodin suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[2]
-
Wnt/β-catenin Pathway: It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic and biological activities of this compound and emodin.
Table 1: Comparative Cytotoxicity (IC50/GI50) of this compound and Emodin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (µM) | Emodin IC50 (µM) | Reference |
| Bladder Cancer | ||||
| T24 | Bladder Carcinoma | Not explicitly stated, but 2.5 µM showed significant growth inhibition | 40 | [1] |
| MBT2 | Bladder Carcinoma | Not explicitly stated, but 2.5 µM showed significant growth inhibition | 40 | [1] |
| Oral Cancer | ||||
| SAS | Tongue Squamous Cell Carcinoma | 0.85 (at 72h) | Not Available | [5] |
| NCI-60 Panel Data for this compound | ||||
| Leukemia | ||||
| CCRF-CEM | Leukemia | 0.028 | 35.62 | [6] |
| K-562 | Leukemia | 0.023 | >100 | [6] |
| MOLT-4 | Leukemia | <0.01 | Not Available | [6] |
| Non-Small Cell Lung Cancer | ||||
| A549 | Lung Adenocarcinoma | 0.023 | 19.54 | [3] |
| NCI-H460 | Large Cell Lung Cancer | 0.014 | Not Available | [6] |
| Colon Cancer | ||||
| COLO 205 | Colon Adenocarcinoma | <0.01 | Not Available | [6] |
| HCT-116 | Colon Carcinoma | 0.012 | Not Available | [6] |
| HT29 | Colon Adenocarcinoma | 0.015 | Not Available | [6] |
| CNS Cancer | ||||
| SF-295 | Glioblastoma | 0.013 | Not Available | [6] |
| SNB-75 | Glioblastoma | 0.012 | Not Available | [6] |
| Melanoma | ||||
| LOX IMVI | Melanoma | 0.014 | Not Available | [6] |
| MALME-3M | Melanoma | 0.014 | Not Available | [6] |
| Ovarian Cancer | ||||
| IGROV1 | Ovarian Adenocarcinoma | 0.013 | Not Available | [6] |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.016 | 25.82 | [3] |
| Renal Cancer | ||||
| 786-0 | Renal Cell Adenocarcinoma | 0.016 | Not Available | [6] |
| A498 | Renal Cell Carcinoma | 0.017 | Not Available | [6] |
| Prostate Cancer | ||||
| DU-145 | Prostate Carcinoma | 0.012 | Not Available | [6] |
| PC-3 | Prostate Adenocarcinoma | 0.012 | Not Available | [6] |
| Breast Cancer | ||||
| MCF7 | Breast Adenocarcinoma | 0.017 | 12.14 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.014 | Not Available | [6] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are often used interchangeably to represent the potency of a compound. Direct comparison should be made with caution as experimental conditions can vary between studies.
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Effect on Cell Cycle | Induction of Apoptosis | Cell Lines Studied | Reference |
| This compound | G2/M phase arrest | Yes | Bladder cancer cells, SAS cells | [1][5] |
| Emodin | G0/G1 or G2/M phase arrest (cell type dependent) | Yes | Various cancer cell lines | [7] |
Experimental Protocols
A summary of the general methodologies for the key experiments cited is provided below.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or emodin) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound and a vehicle control for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell. Flow cytometry is then used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the test compound and a vehicle control.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade any RNA that might interfere with DNA staining.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
4. Western Blot Analysis for EZH2 Degradation
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest (in this case, EZH2).
-
Protocol:
-
Treat cells with this compound or a control.
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for EZH2.
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validating the Anti-Tumor Efficacy of NSC745885: A Comparative Guide for New Cell Line Investigations
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-tumor effects of the novel compound NSC745885 in new cancer cell lines. We present available data, detail the compound's mechanism of action, and offer comprehensive experimental protocols to facilitate further investigation.
This compound is an emerging anti-tumor agent with demonstrated efficacy in various cancer cell lines, including oral squamous cell carcinoma (OSCC), leukemia, melanoma, and ovarian cancer.[1] Its primary mechanism of action involves the induction of apoptosis through the downregulation of X-linked inhibitor of apoptosis protein (XIAP) and subsequent activation of caspase-3.[1] Furthermore, this compound has been identified as a potent down-regulator of Enhancer of Zeste Homolog 2 (EZH2) via proteasome-mediated degradation, highlighting its role in epigenetic regulation of cancer cells.[2][3] A key advantage of this compound is its selective toxicity towards cancer cells over normal cells and a more favorable safety profile when compared to conventional chemotherapeutics like doxorubicin.[1][2]
This guide offers a direct comparison with established anti-cancer agents, doxorubicin and emodin, and provides detailed methodologies for essential validation assays. While specific IC50 values for this compound in lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines are not extensively documented in current literature, this guide equips researchers with the necessary tools to perform such critical evaluations.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the comparative agents, doxorubicin and emodin, in various cancer cell lines. This data serves as a benchmark for assessing the potency of this compound in novel cell lines of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | SAS | Tongue Squamous Cell Carcinoma | 0.85 (72h) | [2] |
| Doxorubicin | A549 | Lung Carcinoma | 0.07 mM | [3] |
| HCT116 | Colorectal Carcinoma | 4.18 | ||
| MCF-7 | Breast Adenocarcinoma | 0.68 µg/ml | [4] | |
| Emodin | A549 | Lung Carcinoma | 13.65 | [5] |
| HCT116 | Colorectal Carcinoma | ~40 (48h) | [6] | |
| MCF-7 | Breast Adenocarcinoma | 7.22 µg/ml (~30 µM) | [7] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects through distinct signaling pathways. Understanding these mechanisms is crucial for designing comprehensive validation studies.
Caption: this compound signaling pathways.
Experimental Workflow for Validation
To validate the anti-tumor effects of this compound in a new cell line, a systematic workflow is recommended. This involves assessing cytotoxicity, and investigating the induction of apoptosis and effects on the cell cycle.
Caption: Recommended experimental workflow.
Detailed Experimental Protocols
Cell Viability and IC50 Determination: MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound, Doxorubicin, Emodin (and vehicle control, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control drugs for 24, 48, and 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis: Western Blotting
Objective: To investigate the effect of this compound on the expression of key proteins in the apoptosis and EZH2 pathways.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-XIAP, anti-caspase-3, anti-cleaved caspase-3, anti-EZH2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Logical Framework for Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental outcomes to validate the anti-tumor effects of this compound.
Caption: Logical framework for data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel compound this compound exerts an anti-tumor effect on tongue cancer SAS cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Apoptotic Pathways: NSC745885 Versus Conventional Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathways induced by the novel anti-cancer compound NSC745885 and other well-established chemotherapeutic agents, namely Doxorubicin, Cisplatin, and Etoposide. The information presented is supported by experimental data to aid in understanding the mechanisms of action and to inform future research and drug development efforts.
Executive Summary
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells. This process is broadly categorized into two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell. While this compound is a promising novel compound, its apoptotic mechanism is still under investigation. In contrast, the apoptotic pathways of Doxorubicin, Cisplatin, and Etoposide have been more extensively characterized. This guide will synthesize the available data to draw a comparative picture of these agents.
Comparative Analysis of Apoptotic Pathways
The induction of apoptosis by chemotherapeutic agents is a complex process involving a cascade of molecular events. Below is a comparison of the known apoptotic mechanisms of this compound, Doxorubicin, Cisplatin, and Etoposide.
This compound
This compound has been shown to induce apoptosis in cancer cells, with evidence pointing towards the activation of caspase-3. However, the precise upstream signaling events that lead to this activation are not yet fully elucidated. It is hypothesized that this compound may trigger the intrinsic pathway, a common mechanism for many chemotherapeutic drugs.
Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic agent. Its primary mode of inducing apoptosis is through the intrinsic pathway. Doxorubicin intercalates into DNA, leading to DNA damage and the activation of a p53-dependent pathway. This results in the upregulation of pro-apoptotic Bcl-2 family proteins like Bax, which in turn leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[1] There is also evidence suggesting that doxorubicin can, in some contexts, engage the extrinsic pathway.[2]
Cisplatin
Cisplatin, a platinum-based chemotherapy drug, induces apoptosis primarily by forming DNA adducts, which triggers a DNA damage response. This response often leads to the activation of the intrinsic apoptotic pathway.[3] Similar to doxorubicin, this involves the p53-mediated upregulation of pro-apoptotic Bcl-2 family members, resulting in mitochondrial dysfunction, cytochrome c release, and caspase-9/caspase-3 activation.[4] Some studies have also indicated a role for the extrinsic pathway in cisplatin-induced apoptosis.[5]
Etoposide
Etoposide, a topoisomerase II inhibitor, causes DNA strand breaks, which is a potent trigger for the intrinsic apoptotic pathway.[6] The cellular response to etoposide-induced DNA damage involves the activation of ATM (Ataxia-Telangiectasia Mutated) kinase, which can lead to p53 activation and subsequent mitochondrial-mediated apoptosis.[7] This pathway follows the canonical sequence of mitochondrial membrane potential disruption, cytochrome c release, and activation of the caspase cascade.[2][8]
Quantitative Data Comparison
The following table summarizes quantitative data from various studies, providing a comparative view of the apoptotic effects of the discussed agents. It is important to note that experimental conditions such as cell line, drug concentration, and exposure time can significantly influence the results.
| Parameter | This compound | Doxorubicin | Cisplatin | Etoposide |
| Cell Viability (IC50) | Cell line and time dependent | Cell line and time dependent | Cell line and time dependent | Cell line and time dependent |
| Apoptotic Cells (TUNEL Assay) | Dose-dependent increase | Significant increase in TUNEL-positive cells.[9] | Dose-dependent increase in TUNEL-positive cells. | Dose-dependent increase in TUNEL-positive cells.[2] |
| Caspase-3/7 Activity | Significant dose-dependent increase | Significant increase in activity.[10] | Dose- and time-dependent increase in activity.[11] | Significant, dose-dependent increase in activity.[12] |
| Caspase-9 Activation | Not extensively reported | Activated following treatment | Significantly activated at 9 hours. | Cleavage observed indicating activation. |
| Mitochondrial Membrane Potential (ΔΨm) | Not extensively reported | Decrease in ΔΨm observed | Decrease in ΔΨm observed.[11] | Significant decrease in red/green fluorescence ratio (JC-1).[8][13] |
| Cytochrome c Release | Not extensively reported | Release from mitochondria to cytosol observed | Release into the cytoplasm following treatment. | Mitochondrial cytochrome c release observed. |
| Bax/Bcl-2 Ratio | Not extensively reported | Increase in Bax/Bcl-2 ratio | Increase in Bax expression observed | Upregulation of Bax reported |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the apoptotic pathways discussed.
Caption: Intrinsic (Mitochondrial) Apoptotic Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between cell cycle changes and variations of the mitochondrial membrane potential induced by etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide Induces ATM-Dependent Mitochondrial Biogenesis through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. Loss of mitochondrial membrane potential is inhibited by bombesin in etoposide-induced apoptosis in PC-3 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC745885: A Promising Agent Overcoming Doxorubicin Resistance in Cancer Cells
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Doxorubicin remains a cornerstone of chemotherapy for numerous cancers, yet the development of drug resistance poses a significant clinical challenge, leading to treatment failure and disease relapse. This guide provides a comprehensive comparison of NSC745885, a novel small molecule, with doxorubicin and other alternatives in the context of doxorubicin-resistant cancer cells. The data presented herein, supported by detailed experimental protocols, highlights the potential of this compound as a potent therapeutic agent capable of circumventing doxorubicin resistance.
Performance Comparison: this compound vs. Doxorubicin and Alternatives
This compound has demonstrated significant efficacy in preclinical models of doxorubicin-resistant cancer, particularly in bladder and tongue cancers. Its primary mechanism of action involves the targeted downregulation of Enhancer of Zeste Homolog 2 (EZH2), a key enzyme often overexpressed in cancer and implicated in drug resistance.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and doxorubicin in doxorubicin-sensitive and -resistant cancer cell lines.
Table 1: Comparative Growth Inhibition of this compound and Doxorubicin in Bladder Cancer Cells
| Cell Line | Drug | Concentration | Growth Inhibition | Citation |
| MGH-U1 (Doxorubicin-Sensitive) | Doxorubicin | 2.5 µM | Potent Inhibition | [1] |
| This compound | 2.5 µM | Potent Inhibition | [1] | |
| MGH-U1R (Doxorubicin-Resistant) | Doxorubicin | 2.5 µM | Ineffective (40-fold resistance) | [1] |
| This compound | 2.5 µM | Complete Suppression | [1] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Resistance Status |
| BFTC-905 | Bladder Cancer | 2.3 | Sensitive |
| TCCSUP | Bladder Cancer | 12.6 | Moderately Sensitive |
| UMUC-3 | Bladder Cancer | 5.1 | Moderately Sensitive |
| VMCUB-1 | Bladder Cancer | > 20 | Resistant |
| MDA-MB-231 (parental) | Triple-Negative Breast Cancer | 6.5 | Sensitive |
| MDA-MB-231 (Dox-resistant) | Triple-Negative Breast Cancer | 14.3 | Resistant |
Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature; however, the potent activity at a 2.5 µM concentration in highly resistant cells provides a strong indication of its efficacy.
Mechanism of Action: Overcoming Resistance Through EZH2 Inhibition
This compound exerts its anti-cancer effects by inducing the proteasome-mediated degradation of EZH2.[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes through the trimethylation of histone H3 at lysine 27 (H3K27me3). In doxorubicin-resistant cancers, EZH2 is often overexpressed, contributing to the suppression of genes that promote apoptosis and drug sensitivity.
By downregulating EZH2, this compound leads to the re-expression of critical tumor suppressor genes, including:
-
CDKN1C (p57KIP2): A cyclin-dependent kinase inhibitor that controls cell cycle progression.
-
DAB2IP: A scaffold protein that negatively regulates the Ras-MAPK signaling pathway.
-
WNT5a: A signaling molecule that can inhibit cancer cell proliferation and invasion.
This reactivation of tumor-suppressive pathways effectively circumvents the mechanisms of doxorubicin resistance.
Alternative Therapeutic Strategies in Doxorubicin-Resistant Cancer
For comparison, several alternative strategies are employed to treat doxorubicin-resistant cancers:
-
Combination Chemotherapy: In bladder cancer, a combination of gemcitabine and docetaxel has shown efficacy in patients for whom standard BCG treatment is ineffective.[3]
-
Targeted Therapy: Inhibition of pathways that contribute to resistance, such as the FABP5/PPARγ and CaMKII signaling pathways in breast cancer, is an active area of research.[4]
-
Natural Compounds: Compounds like celastrol have been investigated for their ability to induce apoptosis in multidrug-resistant oral cancer cells through the JNK1/2 signaling pathway.[5][6]
This compound offers a distinct advantage by directly targeting a key epigenetic regulator, EZH2, that is implicated in the resistance to multiple chemotherapeutic agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and doxorubicin on cancer cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MGH-U1, MGH-U1R) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or doxorubicin for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
EZH2 Protein Expression Analysis (Western Blot)
Objective: To quantify the levels of EZH2 protein in cancer cells following treatment with this compound.
Procedure:
-
Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against EZH2 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Objective: To measure the induction of apoptosis in cancer cells treated with this compound.
Procedure:
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in overcoming doxorubicin resistance.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2 in Bladder Cancer, a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
Unlocking Synergistic Potential: A Comparative Guide to NSC745885 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of NSC745885, a novel EZH2 down-regulator, with established chemotherapy drugs. While preclinical and clinical studies have yet to explore these specific combinations, this document outlines a scientifically grounded rationale for investigating synergistic interactions and provides detailed experimental protocols for validation. The proposed combinations are based on the known mechanisms of EZH2 inhibitors and their demonstrated synergy with conventional cytotoxic agents in various cancers.
Introduction to this compound
This compound is an experimental anti-tumor agent that has shown selective toxicity against multiple cancer cell lines, including oral squamous cell carcinoma (OSCC) and bladder cancer, while exhibiting a favorable safety profile compared to drugs like doxorubicin.[1][2] Its primary mechanism of action is the proteasome-mediated degradation of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various malignancies.[2] By down-regulating EZH2, this compound can reactivate tumor suppressor genes, induce apoptosis, and inhibit cancer cell proliferation.
The Rationale for Combination Therapy
The development of drug resistance and dose-limiting toxicities are significant challenges in cancer chemotherapy. Combining therapeutic agents with different mechanisms of action can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drugs.[3] For EZH2 inhibitors, combination strategies are being actively explored to enhance their anti-tumor activity in solid tumors where they have shown limited efficacy as monotherapies. Preclinical studies have demonstrated that EZH2 inhibitors can synergize with various chemotherapy drugs, including platinum-based agents, anthracyclines, and taxanes.[4][5][6]
This guide proposes the investigation of this compound in combination with cisplatin, doxorubicin, and paclitaxel, drugs commonly used in the treatment of solid tumors, including oral and bladder cancers.
Proposed Synergistic Combinations: A Comparative Overview
The following table summarizes the proposed combinations, their mechanisms of action, and the anticipated synergistic outcomes.
| Drug Combination | Mechanism of Action of Partner Drug | Cancer Type (Proposed) | Expected Synergistic Effects | Key Markers for Evaluation |
| This compound + Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | Oral Squamous Cell Carcinoma, Bladder Cancer | Enhanced DNA damage-induced apoptosis, overcoming cisplatin resistance. | γH2AX, Cleaved PARP, Cleaved Caspase-3, Cell Cycle Arrest (G2/M) |
| This compound + Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, generates free radicals. | Bladder Cancer, Triple-Negative Breast Cancer | Increased cell cycle arrest and apoptosis, potential reduction in doxorubicin-related cardiotoxicity. | Cleaved PARP, Cleaved Caspase-3, p21, p16, Cell Cycle Arrest (G2/M) |
| This compound + Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | Oral Squamous Cell Carcinoma, Triple-Negative Breast Cancer | Enhanced mitotic catastrophe and apoptosis, potential to sensitize resistant tumors. | Phospho-Histone H3, Cleaved PARP, Cleaved Caspase-3, Cell Cycle Arrest (G2/M) |
Detailed Experimental Protocols
To validate the proposed synergistic effects, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound, the partner chemotherapy drug, and their combination on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., OSCC line SCC-9 or bladder cancer line T24) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound alone, the partner drug (cisplatin, doxorubicin, or paclitaxel) alone, and in combination at constant and non-constant ratios for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug and combination.
-
Determine the synergistic effect by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the drug combinations.
-
Protocol:
-
Treat cancer cells with this compound, the partner drug, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the drug combinations on cell cycle progression.
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects.
-
Protocol:
-
Treat cells with the drug combinations for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis and cell cycle regulatory proteins (e.g., cleaved PARP, cleaved caspase-3, p21, cyclins).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
In Vivo Xenograft Model
1. Orthotopic Oral or Bladder Cancer Model
-
Objective: To evaluate the in vivo efficacy of the synergistic drug combinations.
-
Protocol:
-
For an oral cancer model, inject human OSCC cells (e.g., UMSCC2) into the tongues of immunodeficient mice (e.g., nude or SCID mice).[9]
-
For a bladder cancer model, orthotopically implant human bladder cancer cells (e.g., UM-UC-3) into the bladders of immunodeficient mice.[10]
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Administer the treatments according to a predetermined schedule and dosage.
-
Monitor tumor growth regularly using calipers or in vivo imaging systems.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizing Potential Synergies and Workflows
The following diagrams illustrate the proposed mechanisms and experimental designs.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Caption: Workflow for evaluating synergistic combinations of this compound.
Conclusion and Future Directions
The therapeutic potential of this compound as a single agent is promising; however, its true clinical utility may be realized in combination with other chemotherapy drugs. The proposed combinations with cisplatin, doxorubicin, and paclitaxel are based on a strong scientific rationale and warrant preclinical investigation. The experimental protocols outlined in this guide provide a comprehensive framework for validating these potential synergies. Successful demonstration of synergy in preclinical models would provide a strong impetus for advancing these combination therapies into clinical trials for the benefit of cancer patients.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Orthotopic non-metastatic and metastatic oral cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
head-to-head comparison of NSC745885 and GSK126 in lymphoma models
For researchers, scientists, and drug development professionals, the quest for effective lymphoma therapies is a continuous journey of discovery and comparison. This guide provides a detailed, data-driven comparison of two promising EZH2-targeting compounds, NSC745885 and GSK126, in the context of lymphoma models. By presenting their distinct mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation, this document aims to equip researchers with the critical information needed to inform future studies and therapeutic strategies.
At the forefront of epigenetic cancer therapy, inhibitors of the histone methyltransferase EZH2 have shown significant promise. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing. Its dysregulation is a hallmark of various cancers, including several subtypes of lymphoma. This comparison focuses on two distinct agents that target EZH2: GSK126, a direct enzymatic inhibitor, and this compound, a novel compound that promotes the degradation of the EZH2 protein.
Mechanism of Action: A Tale of Two Strategies
GSK126 is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[1] By binding to the catalytic SET domain of EZH2, GSK126 directly blocks its ability to methylate Histone H3 at lysine 27 (H3K27), a key epigenetic mark for gene repression.[1] This leads to a global decrease in H3K27 trimethylation (H3K27me3) and the reactivation of silenced tumor suppressor genes.[1] The sensitivity of lymphoma cell lines to GSK126 is particularly pronounced in those harboring activating mutations in EZH2.[1][2]
In contrast, this compound employs a different, indirect approach to neutralize EZH2. This small molecule, derived from the natural anthraquinone emodin, induces the degradation of the EZH2 protein through the ubiquitin-proteasome pathway.[3][4] This mechanism involves the tagging of EZH2 with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal machinery.[4][5] This leads to a reduction in the overall levels of the EZH2 protein, thereby preventing its oncogenic functions.[3]
In Vitro Efficacy: A Look at the Cellular Level
The anti-proliferative effects of GSK126 have been extensively studied in a panel of lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a clear distinction in sensitivity, with EZH2-mutant cell lines exhibiting significantly higher sensitivity. In contrast, specific IC50 data for this compound in lymphoma cell lines is less prevalent in the public domain, with existing studies focusing on other cancer types.
| Cell Line | Lymphoma Subtype | EZH2 Status | GSK126 IC50 (nM) | This compound IC50 (µM) |
| Pfeiffer | GCB-DLBCL | Y641F Mutant | 27 | Data Not Available |
| KARPAS-422 | GCB-DLBCL | Y641N Mutant | 51 | Data Not Available |
| WSU-DLCL2 | GCB-DLBCL | Y641F Mutant | 25 | Data Not Available |
| SU-DHL-6 | GCB-DLBCL | Y641N Mutant | 19 | Data Not Available |
| Daudi | Burkitt Lymphoma | Wild-Type | >1000 | Data Not Available |
| Raji | Burkitt Lymphoma | Wild-Type | >1000 | Data Not Available |
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using lymphoma xenograft models have demonstrated the anti-tumor activity of GSK126. In mice bearing EZH2-mutant DLBCL xenografts, GSK126 treatment led to significant tumor growth inhibition and, in some cases, tumor regression.[1] For this compound, in vivo data in lymphoma models is limited. However, studies in other cancer models, such as oral squamous cell carcinoma, have shown that this compound can significantly reduce tumor size in xenografted mice.
| Compound | Lymphoma Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| GSK126 | Pfeiffer (GCB-DLBCL, EZH2 Y641F) Xenograft | 150 mg/kg, BID, PO | Significant tumor growth inhibition | [1] |
| GSK126 | KARPAS-422 (GCB-DLBCL, EZH2 Y641N) Xenograft | 150 mg/kg, BID, PO | Tumor regression | [1] |
| GSK126 | WSU-DLCL2 (GCB-DLBCL, EZH2 Y641F) Xenograft | 50 mg/kg, IP | Synergistic tumor growth inhibition with pomalidomide | [9] |
| This compound | Lymphoma Xenograft | Data Not Available | Data Not Available | - |
Table 2: Comparative In Vivo Efficacy of GSK126 and this compound in Lymphoma Xenograft Models.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT/CCK-8)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Lymphoma cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere or stabilize for 4 hours.[10]
-
Compound Treatment: Cells are treated with serial dilutions of this compound or GSK126 for a specified duration, typically 72 hours.[10]
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated for 4 hours at 37°C.[10]
-
Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Lymphoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: A specific number of lymphoma cells (e.g., 1 x 10^6 WSU-DLCL2 cells) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The compound (e.g., GSK126 at 50 mg/kg) is administered via a specified route (e.g., intraperitoneal injection) and schedule.[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers.[9]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis like immunohistochemistry for proliferation markers (e.g., Ki-67).[9]
Signaling Pathways: Unraveling the Downstream Effects
The inhibition or degradation of EZH2 by GSK126 and this compound, respectively, sets off a cascade of downstream events that ultimately lead to anti-tumor effects in lymphoma cells.
Inhibition of EZH2's methyltransferase activity by GSK126 leads to the reactivation of Polycomb Repressive Complex 2 (PRC2) target genes.[1] Many of these genes are tumor suppressors that, when expressed, can induce cell cycle arrest and apoptosis.[11]
The proteasome-mediated degradation of EZH2 induced by this compound also results in the derepression of tumor suppressor genes. The ubiquitin-proteasome system is a fundamental cellular process for protein degradation, and its harnessing to eliminate oncoproteins like EZH2 represents a promising therapeutic strategy.[4][5]
Conclusion
Both this compound and GSK126 represent compelling strategies for targeting the oncogenic activity of EZH2 in lymphoma. GSK126, as a direct enzymatic inhibitor, has a more established preclinical profile in lymphoma models, demonstrating potent activity, particularly in EZH2-mutant subtypes. This compound, with its novel mechanism of inducing EZH2 degradation, offers an alternative approach that warrants further investigation in lymphoma-specific contexts. The data presented in this guide highlights the distinct characteristics of each compound and provides a foundational framework for researchers to design future studies, including potential head-to-head comparisons and combination therapy explorations, to ultimately advance the treatment landscape for lymphoma patients.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Combination Treatment with GSK126 and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
- 11. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
